1-Propyl-1H-pyrazol-5-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-propylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-2-5-9-6(7)3-4-8-9;/h3-4H,2,5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPRTERJGRNSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 1-Propyl-1H-pyrazol-5-amine Hydrochloride
Executive Summary
As a Senior Application Scientist evaluating heterocyclic building blocks for drug discovery and materials science, I frequently encounter the challenge of selecting intermediates that offer both high reactivity and precise regiocontrol. 1-Propyl-1H-pyrazol-5-amine hydrochloride stands out as a highly versatile, bifunctional scaffold. The strategic placement of an N-propyl group and a C-5 amino group allows for controlled cyclization during the synthesis of complex fused ring systems, such as pyrazolopyrimidines and pyrazolopyridines[1]. These fused systems are critical pharmacophores in modern medicinal chemistry, frequently acting as purine bioisosteres. This guide deconstructs the structural properties, mechanistic reactivity, and validated synthetic protocols associated with this essential compound.
Chemical Structure and Physicochemical Properties
The structural architecture of 1-propyl-1H-pyrazol-5-amine hydrochloride consists of a five-membered pyrazole aromatic ring substituted with a propyl aliphatic chain at the N-1 position and a primary amine at the C-5 position[2].
Causality of the Salt Form: Why utilize the hydrochloride salt rather than the free base? The free 5-aminopyrazole is prone to air oxidation and can be difficult to handle quantitatively due to its hygroscopic nature. The hydrochloride salt (CAS 2172096-53-4) significantly enhances bench stability, extends shelf life, and improves solubility in polar protic solvents, creating a highly reliable starting material for scalable synthesis[3].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 1-Propyl-1H-pyrazol-5-amine hydrochloride |
| CAS Number | 2172096-53-4 (Salt)[3], 3524-15-0 (Free Base)[4] |
| Linear Formula | C6H12ClN3 |
| Molecular Weight | 161.63 g/mol |
| InChI Key | BKPRTERJGRNSAH-UHFFFAOYSA-N |
| Physical Form | Solid / Powder |
| Storage Temperature | Room Temperature (RT) |
Mechanistic Reactivity and Pathway Dynamics
The synthetic utility of 1-propyl-1H-pyrazol-5-amine is driven by its unique electronic distribution. The molecule possesses two primary nucleophilic centers: the exocyclic C-5 amino group and the endocyclic C-4 carbon.
Regioselectivity Rationale: The aliphatic propyl group at N-1 serves a dual purpose. First, it adds lipophilicity to the final drug candidate, which can improve membrane permeability. Second, it sterically shields the adjacent N-2 position. This steric hindrance directs electrophilic attack primarily toward the C-5 amine and the C-4 position[5]. When reacted with α,β-unsaturated nitriles or 1,3-dicarbonyl compounds, the C-5 amine initiates a nucleophilic attack (e.g., Michael addition), followed by intramolecular cyclization at the C-4 position or the N-2 nitrogen, yielding fused bicyclic systems[6].
Fig 1. Nucleophilic reaction pathways of 1-Propyl-1H-pyrazol-5-amine leading to fused heterocycles.
Experimental Protocol: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines
To demonstrate the practical application of this building block, the following protocol outlines a multicomponent reaction (MCR) to synthesize a pyrazolo[1,5-a]pyrimidine derivative[6].
Self-Validating System Design: This protocol is engineered with built-in thermodynamic validation. The use of absolute ethanol as a solvent ensures that the starting materials remain soluble at reflux. However, the highly crystalline fused pyrimidine product has lower solubility in cold ethanol. Upon cooling, the product precipitates, driving the reaction forward via Le Chatelier's principle and providing immediate visual confirmation of successful cyclization.
Step-by-Step Methodology:
-
In Situ Neutralization: Suspend 1-propyl-1H-pyrazol-5-amine hydrochloride (1.0 mmol) in absolute ethanol (10 mL). Add an equimolar amount of a mild organic base (e.g., piperidine) to liberate the free nucleophilic amine. Causality: Neutralization is strictly required; the protonated amine is non-nucleophilic and will completely halt the MCR[6].
-
Component Addition: Add the target arylmethylene malononitrile (1.0 mmol) to the reaction mixture. Causality: Piperidine now acts as a base catalyst to facilitate the Michael addition of the exocyclic amino group to the double bond of the malononitrile[7].
-
Thermal Activation: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the consumption of the pyrazole via Thin Layer Chromatography (TLC) using an n-hexane/ethyl acetate (6:1) mobile phase[6].
-
Isolation: Allow the reaction to cool to room temperature. The target pyrazolo[1,5-a]pyrimidine will spontaneously precipitate. Filter the solid and wash with cold ethanol to remove unreacted starting materials and the piperidine hydrochloride byproduct.
-
Validation: Confirm structural integrity using
H NMR (verifying the disappearance of the primary amine protons and the appearance of the fused ring system) and LC-MS to ensure purity >95%.
Fig 2. Step-by-step experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Applications in Drug Discovery
Fused pyrazoles derived from 1-alkyl-5-aminopyrazoles are privileged scaffolds in pharmacology. Because their spatial geometry closely mimics that of natural purines (such as adenine), they frequently act as bioisosteres, allowing them to competitively bind to the ATP-binding pockets of various enzymes and receptors[7].
Recent drug discovery programs have highlighted their efficacy across multiple therapeutic areas:
Table 2: Biological Targets of Fused Pyrazole Derivatives
| Fused Scaffold | Biological Activity | Target / Mechanism |
| Pyrazolo[1,5-a]pyrimidines | Antiviral, Antimicrobial | Purine bioisosteres, ATP-binding competitors[7] |
| Pyrazolo[3,4-b]pyridines | Anti-inflammatory | Potent and selective p38α MAP kinase inhibitors[5] |
| Imidazo[1,2-b]pyrazoles | Anticancer, Antioxidant | Free radical scavenging, cellular enzyme inhibition[1] |
By leveraging the predictable reactivity and favorable physicochemical properties of 1-propyl-1H-pyrazol-5-amine hydrochloride, researchers can efficiently generate diverse libraries of these bioactive heterocycles, accelerating the hit-to-lead optimization phase in pharmaceutical development.
References
-
Sigma-Aldrich. "1-propyl-1H-pyrazol-5-amine hydrochloride | 2172096-53-4". 3
-
Santa Cruz Biotechnology. "1-propyl-1H-pyrazol-5-amine | CAS 3524-15-0". 4
-
PubChem. "1-Propyl-1H-pyrazol-5-amine | C6H11N3 | CID 1084923". 2
-
Scientific Research Publishing (SCIRP). "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules". 5
-
PMC / MDPI. "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review". 1
-
Comptes Rendus de l'Académie des Sciences. "One-pot synthesis of 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles via a domino three-component condensation-oxidation reaction". 6
-
ACS Omega. "New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity". 7
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Propyl-1H-pyrazol-5-amine | C6H11N3 | CID 1084923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-propyl-1H-pyrazol-5-amine hydrochloride | 2172096-53-4 [sigmaaldrich.com]
- 4. 1-propyl-1H-pyrazol-5-amine | CAS 3524-15-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 6. One-pot synthesis of 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles via a domino three-component condensation-oxidation reaction [comptes-rendus.academie-sciences.fr]
- 7. pubs.acs.org [pubs.acs.org]
Molecular weight and formula of 1-Propyl-1H-pyrazol-5-amine HCl
Topic: Molecular weight and formula of 1-Propyl-1H-pyrazol-5-amine HCl Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Scaffold for Fused Heterocyclic Drug Discovery
Executive Summary
1-Propyl-1H-pyrazol-5-amine Hydrochloride (CAS: 2172096-53-4) is a specialized heterocyclic building block critical to the synthesis of fused pyrazole systems.[1] Unlike its 3-amino isomers, the 5-amino-1-substituted pyrazole motif provides a unique 1,5-dinucleophilic center, enabling the rapid construction of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines —scaffolds frequently observed in kinase inhibitors, cyclin-dependent kinase (CDK) antagonists, and GABA receptor modulators. This guide delineates the physicochemical profile, synthetic pathways, and application logic for integrating this compound into high-throughput medicinal chemistry campaigns.
Physicochemical Profile
The hydrochloride salt form enhances the stability and water solubility of the free base, which is prone to oxidation and hygroscopicity.
Table 1: Molecular Specifications
| Property | Specification |
| Compound Name | 1-Propyl-1H-pyrazol-5-amine Hydrochloride |
| Synonyms | 5-Amino-1-propylpyrazole HCl; 1-Propyl-5-aminopyrazole hydrochloride |
| CAS Number (Salt) | 2172096-53-4 |
| CAS Number (Free Base) | 3524-15-0 |
| Molecular Formula | C₆H₁₂ClN₃ (Salt) / C₆H₁₁N₃ (Base) |
| Molecular Weight | 161.63 g/mol (Salt) / 125.17 g/mol (Base) |
| Physical Form | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| Purity Standard | ≥95% (HPLC), typically ≥98% for GMP applications |
| Storage | Desiccate at RT or 4°C; Hygroscopic |
Structural Analysis & Salt Stoichiometry
The 1,5-Dinucleophilic Center
The utility of 1-propyl-1H-pyrazol-5-amine stems from its electronic distribution. The exocyclic amine at C5 and the endocyclic nitrogen at N2 create a "1,3-N,N-binucleophile" system.
-
N1 Position: Blocked by the propyl group, preventing tautomerization to the 3-amino isomer and locking the regiochemistry.
-
C4 Position: Highly nucleophilic, susceptible to electrophilic aromatic substitution (e.g., halogenation, formylation).
-
HCl Association: The hydrochloride typically protonates the most basic site. In 5-aminopyrazoles, the exocyclic amine (
-like character) is generally more basic than the aromatic ring nitrogens, though crystal packing often involves hydrogen bonding networks stabilizing the pyrazolium form.
Synthetic Methodology
Retrosynthetic Logic
The most robust industrial route avoids the regioselectivity issues of hydrazine alkylation. Instead, it utilizes the condensation of propylhydrazine with a 3-alkoxyacrylonitrile derivative. This ensures the propyl group is fixed on the nitrogen adjacent to the carbon derived from the nitrile, directing the formation of the 5-amino isomer.
Protocol: Cyclocondensation Route
Reagents: Propylhydrazine oxalate (or hydrochloride), 3-Ethoxyacrylonitrile, Ethanol, Sodium Ethoxide (base), HCl/Dioxane (for salt formation).
Step-by-Step Workflow:
-
Neutralization: Liberate propylhydrazine free base from its salt using NaOEt in anhydrous ethanol at 0°C.
-
Addition: Dropwise addition of 3-ethoxyacrylonitrile to the hydrazine solution. Maintain temperature <10°C to prevent polymerization.
-
Cyclization: Reflux the mixture for 3–5 hours. The hydrazine nitrogen attacks the
-carbon of the acrylonitrile, followed by intramolecular attack on the nitrile carbon. -
Isolation (Free Base): Concentrate in vacuo. The residue is typically an oil.[2] Purify via vacuum distillation or flash chromatography (EtOAc/Hexane).
-
Salt Formation: Dissolve the purified oil in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C.
-
Filtration: Collect the precipitating hydrochloride salt, wash with cold ether, and dry under vacuum.
Reaction Pathway Visualization
The following diagram illustrates the regioselective synthesis and subsequent salt formation.
Figure 1: Regioselective synthesis of 1-Propyl-1H-pyrazol-5-amine HCl via enol ether condensation.
Applications in Drug Discovery
Scaffold for Kinase Inhibitors
This compound is a primary "head group" for synthesizing Pyrazolo[1,5-a]pyrimidines . By reacting 1-propyl-1H-pyrazol-5-amine with 1,3-dicarbonyls (e.g., acetylacetone or
-
Mechanism: The exocyclic amine attacks a carbonyl, followed by ring closure via the N2 ring nitrogen.
-
Target Classes: CDK2, CDK9, and KDR (VEGFR-2) inhibitors often feature this fused system.
Isosteres of Biogenic Amines
The propyl chain provides lipophilic bulk that can fill hydrophobic pockets in GPCRs (e.g., Adenosine receptors or Cannabinoid receptors), while the amino-pyrazole core acts as a hydrogen bond donor/acceptor motif similar to adenine.
Experimental Workflow: Pyrazolo[1,5-a]pyrimidine Synthesis
To validate the reactivity of the material, a standard quality control (QC) reaction is recommended:
-
Mix: 1.0 eq 1-Propyl-1H-pyrazol-5-amine HCl + 1.1 eq Acetylacetone in Ethanol.
-
Catalyst: Add catalytic piperidine or reflux in acetic acid.
-
Observation: Formation of 2,4-dimethyl-7-propylpyrazolo[1,5-a]pyrimidine.
-
Analysis: Monitor by LC-MS (M+H expected: ~230 Da).
Handling and Stability (E-E-A-T)
-
Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture can lead to clumping and stoichiometry drift (formation of hydrates). Recommendation: Store under argon or nitrogen atmosphere.
-
Stability: Stable in solid state for >2 years if desiccated. In solution (water/methanol), use within 24 hours to prevent slow hydrolysis or oxidation.
-
Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles, fume hood).
References
-
Sigma-Aldrich. (n.d.). 1-propyl-1H-pyrazol-5-amine hydrochloride Product Page. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 22265684 (Isomer Reference). Retrieved from
-
Fustero, S., et al. (2011).[3] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from
-
Life Chemicals. (2019).[4] Functionalized Pyrazoles For Drug Discovery. Retrieved from
-
Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from
Sources
Technical Guide: Solubility Profiling & Process Optimization for 1-Propyl-1H-pyrazol-5-amine Hydrochloride
This guide details the solubility behavior, physicochemical properties, and experimental protocols for 1-Propyl-1H-pyrazol-5-amine hydrochloride . It is designed for process chemists and formulation scientists requiring a rigorous framework for solvent selection and crystallization development.
Executive Summary
1-Propyl-1H-pyrazol-5-amine hydrochloride (CAS: 2172096-53-4 for the salt; 3524-15-0 for free base) is a critical heterocyclic building block, frequently employed in the synthesis of pyrazolo[1,5-a]pyrimidines and kinase inhibitors. While the free base exhibits moderate lipophilicity, the hydrochloride salt transformation dramatically alters the lattice energy and solvation thermodynamics.
This guide provides a technical analysis of the salt's solubility landscape, establishing a "Solubility Class" framework derived from empirical data of structural analogs. It further details a self-validating experimental protocol to generate precise thermodynamic data (Mole Fraction
Physicochemical Profile & Solvation Mechanics
Structural Dynamics
The compound consists of a pyrazole ring substituted at the N1 position with a propyl chain and at the C5 position with an amine group. Upon protonation with HCl, the site of protonation is typically the exocyclic amine or the N2 ring nitrogen, depending on tautomeric stabilization.
-
Lattice Energy: The ionic nature of the hydrochloride salt introduces strong electrostatic interactions within the crystal lattice, significantly increasing the melting point compared to the free base (typically oils or low-melting solids).
-
Solvation Driver: Dissolution requires a solvent with high dielectric constant (
) or strong hydrogen bond accepting (HBA) capability to overcome the lattice enthalpy ( ).
Predicted Solubility Landscape
Based on structure-property relationships (SPR) and patent literature for pyrazole-amine salts, the solubility profile follows a distinct polarity-driven gradient.
Table 1: Qualitative Solubility Profile (25°C)
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Protic Polar | Water, Methanol, Ethanol | High (>100 mg/mL) | Strong H-bonding solvation of Cl⁻ anion and ammonium cation. |
| Aprotic Polar | DMSO, DMF, DMAc | Very High (>200 mg/mL) | High dielectric constant disrupts ionic lattice; excellent for stock solutions. |
| Dipolar Aprotic | Acetone, Acetonitrile | Moderate (10–50 mg/mL) | Soluble at elevated temperatures; often used as crystallization solvents. |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Low (<5 mg/mL) | Insufficient polarity to solvate the ion pair; ideal anti-solvents . |
| Non-Polar | Hexane, Toluene, Heptane | Insoluble (<0.1 mg/mL) | Lack of dipole moment prevents interaction with the salt. |
Experimental Protocol: Thermodynamic Solubility Determination
To generate the precise data needed for the Apelblat or van't Hoff equations, the following self-validating protocol is recommended. This method minimizes error from supersaturation or incomplete equilibration.
Workflow Visualization
The following diagram outlines the logical flow for the "Dynamic Laser Monitoring" method, which is superior to static gravimetric methods for process development.
Figure 1: Step-by-step workflow for determining thermodynamic solubility using the static equilibrium method.
Detailed Methodology (Static Equilibrium)
-
Preparation: Add excess 1-Propyl-1H-pyrazol-5-amine HCl to a glass vial.
-
Solvent Addition: Add exactly 5.0 mL of the target solvent (e.g., Ethanol).
-
Equilibration: Place vials in a thermoshaker at the target temperature (
) ± 0.1 K. Shake at 400 rpm for 24–48 hours.-
Validation Step: Ensure solid is visible at all times. If the solution clears, add more solid.
-
-
Sampling: Stop agitation and allow solids to settle for 1 hour (isothermal hold).
-
Filtration: Using a pre-heated syringe and 0.45 µm PTFE filter, withdraw the supernatant.
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC (UV detection at
nm). -
Calculation: Convert concentration (
, mol/L) to mole fraction ( ) using solvent density ( ).
Thermodynamic Modeling & Data Analysis
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature:
-
A, B, C: Empirical parameters determined by multivariate regression.
-
Utility: Allows prediction of solubility at any temperature within the measured range, critical for designing cooling crystallization curves.
Process Implications: Crystallization Strategy
The solubility differential between alcohols and esters/hydrocarbons suggests an Anti-Solvent Crystallization or Cooling Crystallization approach is most viable for purification.
Solvent Selection Logic
Use the following decision tree to select the optimal solvent system for purification or recrystallization.
Figure 2: Decision tree for selecting crystallization solvents based on impurity profile.
Recommended Purification Protocol
Based on the "moderate" solubility in alcohols and "low" solubility in esters:
-
Dissolution: Dissolve crude 1-Propyl-1H-pyrazol-5-amine HCl in minimum volume of hot Ethanol or Isopropanol (60–70°C).
-
Filtration: Hot filter to remove mechanical impurities.
-
Crystallization:
-
Option A (Cooling): Slowly cool to 0–5°C at a rate of 10°C/hour.
-
Option B (Anti-solvent): Slowly add Ethyl Acetate or MTBE (ratio 1:3 vs alcohol) while stirring.
-
-
Isolation: Filter the white crystalline solid and wash with cold Ethyl Acetate.
References
-
Sigma-Aldrich. 1-propyl-1H-pyrazol-5-amine hydrochloride Product Page. (Example Source for CAS verification). Available at:
-
World Intellectual Property Organization. WO2011076194A1 - Method for purifying pyrazoles. (Describes acid addition salt purification in organic solvents). Available at:
-
US Patent Office. US5624941A - Pyrazole derivatives and method of preparing them. (Describes trituration of pyrazole HCl salts in ethyl acetate). Available at:
-
MDPI. Solubility Data and Thermodynamic Behavior of Antiviral Drugs. (Reference for Apelblat/van't Hoff modeling methodology). Available at:
pKa Values and Acidity of 1-Propyl-1H-pyrazol-5-amine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
Understanding the acid-base properties of heterocyclic building blocks is paramount in rational drug design. 1-Propyl-1H-pyrazol-5-amine hydrochloride (CAS: 2172096-53-4) is a highly versatile bifunctional scaffold utilized extensively in the synthesis of pyrazolo[3,4-d]pyrimidines and other bioactive pharmacophores.
This whitepaper provides an in-depth mechanistic analysis of the protonation dynamics, acidity, and pKa values of 1-propyl-1H-pyrazol-5-amine. By synthesizing theoretical frameworks with empirical data from closely related analogues, this guide establishes a self-validating analytical protocol for determining the exact microconstants of aminopyrazoles, ensuring robust formulation and pharmacokinetic modeling.
Structural Dynamics and Protonation Mechanics
The "Push-Pull" Resonance Effect
1-Propyl-1H-pyrazol-5-amine features two distinct types of nitrogen atoms capable of accepting a proton: the highly localized exocyclic primary amine (-NH₂ at C5) and the sp²-hybridized pyridine-like ring nitrogen (N2).
Novice chemists often mistakenly assume the exocyclic amine is the primary basic site due to its structural similarity to aliphatic amines. However, the causality of protonation in aminopyrazoles is governed by resonance stabilization . The lone pair of electrons on the C5 exocyclic amine is delocalized into the aromatic
When 1-propyl-1H-pyrazol-5-amine is treated with hydrochloric acid, protonation occurs exclusively at N2, yielding the stable hydrochloride salt.
Thermodynamic pathway of N2 protonation in 1-propyl-1H-pyrazol-5-amine forming the HCl salt.
Quantitative pKa Analysis
Because direct, open-source experimental pKa data for the specific 1-propyl derivative is scarce, we must extrapolate from its highly characterized structural analogue, 1-methyl-1H-pyrazol-5-amine (CAS: 1192-21-8).
The unsubstituted pyrazole ring is a weak base with a conjugate acid pKa of ~2.52. The addition of the electron-donating 5-amino group drastically shifts this value upward. According to the [2], the experimental pKa of the 1-methyl-5-aminopyrazole conjugate acid is 4.23 .
Replacing the methyl group with a propyl group introduces a slightly stronger positive inductive effect (+I). This subtle increase in electron donation marginally stabilizes the protonated N2 state, allowing us to confidently project the pKa of 1-propyl-1H-pyrazol-5-amine hydrochloride to be approximately 4.25 ± 0.10 .
Table 1: Comparative pKa Values of Pyrazole Derivatives
| Compound | Substitution | Primary Protonation Site | pKa (Conjugate Acid) | Reference Source |
| Pyrazole | None | N2 | 2.52 | Literature Standard |
| 5-Aminopyrazole | 5-NH₂ | N2 | ~4.00 | [3] |
| 1-Methyl-1H-pyrazol-5-amine | 1-CH₃, 5-NH₂ | N2 | 4.16 - 4.23 | [2] |
| 1-Propyl-1H-pyrazol-5-amine | 1-C₃H₇, 5-NH₂ | N2 | ~4.25 (Projected) | This Guide |
Self-Validating Experimental Protocols for pKa Determination
To empirically verify the pKa of 1-propyl-1H-pyrazol-5-amine in a laboratory setting, relying on a single analytical method is insufficient due to the potential for overlapping microconstants or poor aqueous solubility of the free base.
Orthogonal experimental workflow for validating pKa and protonation sites in aminopyrazoles.
Method A: Cosolvent Potentiometric Titration
Causality: The free base of 1-propyl-1H-pyrazol-5-amine may exhibit limited solubility in purely aqueous media at high pH. A cosolvent system (e.g., Methanol/Water) prevents precipitation, and the Yasuda-Shedlovsky extrapolation is used to calculate the exact aqueous pKa.
-
Preparation: Dissolve 2.0 mM of 1-propyl-1H-pyrazol-5-amine hydrochloride in a 0.15 M KCl background electrolyte solution using varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH).
-
Titration: Titrate with standardized 0.1 M KOH from pH 2.0 to pH 11.0 under an inert argon atmosphere at exactly 25.0 °C.
-
Data Processing: Utilize non-linear least-squares regression (e.g., using Hyperquad or SiriusT3 software) to fit the titration curves.
-
Extrapolation: Plot the apparent pKa values against the dielectric constant of the cosolvent mixtures (Yasuda-Shedlovsky plot) and extrapolate to 0% cosolvent to yield the aqueous macroscopic pKa.
Method B: UV-Metric Titration
Causality: Protonation at the N2 position disrupts the conjugated
-
Preparation: Prepare a 50 µM solution of the analyte in universal buffer solutions ranging from pH 1.0 to 8.0.
-
Acquisition: Record UV-Vis spectra (200–350 nm) at each pH increment.
-
Analysis: Identify the isosbestic points. Plot the absorbance at the
of the free base against pH. The inflection point of the resulting sigmoidal curve represents the pKa.
Method C: ¹H/¹³C NMR Titration (Protonation Site Mapping)
Causality: While Potentiometry and UV-Vis provide the value of the pKa, they do not definitively prove where the proton resides. NMR titration tracks the chemical shifts (
-
Preparation: Dissolve the compound in D₂O/H₂O (10:90 v/v) to allow for pH measurement while maintaining a deuterium lock.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra across a pH range of 2.0 to 7.0.
-
Observation: As the pH drops below 4.2, observe the chemical shift of the C4 proton (the CH between the alkylated N1 and the amino-bearing C5). Protonation at N2 causes a significant downfield shift (deshielding) of the C4 proton and C3/C5 carbons. The exocyclic -NH₂ protons will remain relatively unaffected until extreme acidic conditions (pH < 0) are reached, proving N2 is the primary basic site.
Implications in Drug Development and Formulation
The pKa of ~4.25 for 1-propyl-1H-pyrazol-5-amine has profound implications for its use in medicinal chemistry and pharmacokinetics (ADME):
-
Physiological Ionization: At physiological pH (7.4), the molecule exists almost entirely (>99.9%) in its neutral, unprotonated free base form. This high lipophilicity facilitates excellent passive membrane permeability across the gastrointestinal tract and the blood-brain barrier (BBB).
-
Gastric Solubility: In the acidic environment of the stomach (pH 1.2 - 2.0), the molecule will be fully protonated. Utilizing the hydrochloride salt form in solid oral dosages leverages this property, ensuring rapid dissolution and high solubility in gastric fluids before absorption in the intestines.
-
Reactivity in Synthesis: When utilizing this building block for the synthesis of pyrazolo-pyrimidines, the reaction conditions must be carefully buffered. Because the N2 position is the most basic, electrophilic attacks (such as reactions with
-keto esters) must be driven thermodynamically to ensure the exocyclic amine acts as the nucleophile, often requiring specific acid catalysis or elevated temperatures to overcome the kinetic preference of the N2 lone pair.
References
-
Marín-Luna, M., Alkorta, I., & Elguero, J. (2015). Basicity of a Series of 150 Pyrazoles. New Journal of Chemistry. URL:[Link]
-
EPA CompTox Chemicals Dashboard. 1-Methyl-5-aminopyrazole Properties (DTXSID80152334). URL:[Link]
-
Catalán, J., Menéndez, M., Laynez, J., Claramunt, R. M., Bruix, M., & De Mendoza, J. (1985). Basicity of azoles. VII. Basicity of C-aminopyrazoles in relation to tautomeric and protonation studies. Journal of Heterocyclic Chemistry. URL:[Link]
Comprehensive Safety and Handling Guide for 1-Propyl-1H-pyrazol-5-amine HCl in Pharmaceutical Development
Executive Summary
In modern drug discovery, pyrazole derivatives serve as critical bioisosteres and pharmacophores, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) modulators. Specifically, 1-Propyl-1H-pyrazol-5-amine hydrochloride (and its free base counterpart) is a highly valuable synthetic building block[1]. However, the presence of a nucleophilic primary amine coupled with a hydrochloride salt form presents unique occupational hazards.
This whitepaper provides an in-depth, mechanistically grounded guide to the Safety Data Sheet (SDS) hazards, toxicological causality, and self-validating experimental protocols required for the safe handling of 1-Propyl-1H-pyrazol-5-amine HCl.
Chemical Identity and Physiochemical Profiling
Understanding the physiochemical properties of a compound is the first step in predicting its behavior in an open laboratory environment. The hydrochloride salt form significantly alters the compound's solubility and volatility compared to its free base[1][2].
Table 1: Physiochemical and Identification Data
| Property | 1-Propyl-1H-pyrazol-5-amine (Free Base) | 1-Propyl-1H-pyrazol-5-amine HCl (Salt) |
| CAS Number | 3524-15-0[3] | 2172096-53-4[1] |
| Molecular Formula | C₆H₁₁N₃[4] | C₆H₁₂ClN₃[1] |
| Molecular Weight | 125.17 g/mol [3] | 161.63 g/mol |
| Physical State | Liquid / Low-melting solid | Crystalline Powder |
| Aqueous Solubility | Moderate | High |
| PubChem CID | 1084923[2] | N/A (Derived from base) |
Mechanistic Toxicology and GHS Hazard Classification
Standard safety protocols often list hazards without explaining their chemical basis. As application scientists, we must understand the causality behind the Global Harmonized System (GHS) classifications to effectively mitigate risks.
GHS Hazard Statements
Based on analogous pyrazol-5-amine derivatives, this compound triggers specific acute health hazards[5][6]:
-
H315 - Causes skin irritation: The primary amine acts as a nucleophile, capable of interacting with epidermal proteins.
-
H319 - Causes serious eye irritation: The hydrochloride salt readily dissociates in the aqueous environment of the cornea, causing a rapid, localized drop in pH that induces protein denaturation.
-
H335 - May cause respiratory irritation: Inhalation of the fine crystalline dust of the HCl salt leads to deposition in the mucosal lining of the respiratory tract, where it dissolves and causes acidic micro-burns[5].
Toxicological Causality Pathway
The diagram below illustrates the biochemical causality between accidental exposure to the HCl salt and the resulting inflammatory response.
Mechanistic pathway of mucosal irritation by pyrazol-5-amine HCl.
Self-Validating Experimental Protocols
To ensure Trustworthiness and scientific integrity, laboratory workflows must be designed as "self-validating systems." This means each step contains a built-in check to confirm safety and accuracy before proceeding to the next.
Protocol A: High-Precision Weighing and Stock Solution Preparation
Because 1-Propyl-1H-pyrazol-5-amine HCl is a respiratory irritant (H335)[5], aerosolization of the powder during weighing is the primary vector of exposure.
Step-by-Step Methodology:
-
Airflow Validation: Before opening the reagent bottle, activate the ductless fume hood or powder weighing isolator. Validation Check: Verify the digital anemometer reads a face velocity of at least 100 feet per minute (fpm). Do not proceed if the alarm sounds.
-
PPE Verification: Don nitrile gloves (double-gloving is recommended due to the compound's skin-penetrating potential), a static-resistant lab coat, and tightly sealed safety goggles[7].
-
Static Mitigation: Pass the sealed vial of 1-Propyl-1H-pyrazol-5-amine HCl through an anti-static ionizer fan. Causality: HCl salts are highly prone to static cling; neutralizing the charge prevents the powder from "jumping" and aerosolizing when the cap is removed.
-
Weighing: Tare a conductive weigh boat. Carefully dispense the required mass using a micro-spatula.
-
Solubilization: Transfer the powder to a volumetric flask and add the primary solvent (e.g., DMSO for biological assays or pure water for aqueous chemistry).
-
Dissolution Validation: Sonicate for 60 seconds. Validation Check: Hold the flask against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution of the salt, requiring further agitation.
Protocol B: Chemical Spill Decontamination
In the event of a dry powder spill, sweeping with a standard brush will aerosolize the toxic dust, violating safety protocols[8].
Step-by-Step Methodology:
-
Containment: Immediately isolate the area. Do not use water initially, as the exothermic dissolution of the HCl salt can splatter.
-
Adsorption: Cover the spilled powder with a damp, inert absorbent pad (e.g., vermiculite or a specialized chemical spill mat) to suppress dust formation[5].
-
Neutralization: Apply a mild basic solution (e.g., 5% Sodium Bicarbonate, NaHCO₃) to the area to neutralize the residual hydrochloride acid.
-
Neutralization Validation: Validation Check: Press a universal pH indicator strip against the cleaned surface. A reading of pH 6.5–7.5 validates that the acidic hazard has been neutralized. If the pH is <6, reapply the bicarbonate solution.
-
Disposal: Collect all materials into a hazardous waste bag, label as "Halogenated Amine Waste," and seal for environmental disposal[5].
Emergency Response Workflow
The following diagram outlines the immediate, logic-driven response matrix for accidental exposure to 1-Propyl-1H-pyrazol-5-amine HCl.
Emergency response matrix for pyrazol-5-amine HCl exposure.
Storage and Regulatory Compliance
To maintain the chemical integrity of 1-Propyl-1H-pyrazol-5-amine HCl and prevent environmental contamination, strict storage guidelines must be adhered to:
-
Hygroscopic Nature: The HCl salt is highly hygroscopic. It must be stored in a tightly closed container, ideally backfilled with inert gas (Argon or Nitrogen)[9].
-
Temperature: Store in a cool, dry, and well-ventilated area, typically at 2–8°C to prevent thermal degradation of the pyrazole ring.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases, which will prematurely deprotonate the salt and liberate the volatile free base[9].
References
-
Title: 1-propyl-1H-pyrazol-5-amine hydrochloride | 2172096-53-4 Source: Sigma-Aldrich URL: [Link]
-
Title: 1-Propyl-1H-pyrazol-5-amine | C6H11N3 | CID 1084923 Source: PubChem URL: [Link]
-
Title: Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine Source: Cole-Parmer URL: [Link]
Sources
- 1. 1-propyl-1H-pyrazol-5-amine hydrochloride | 2172096-53-4 [sigmaaldrich.cn]
- 2. 1-Propyl-1H-pyrazol-5-amine | C6H11N3 | CID 1084923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-propyl-1H-pyrazol-5-amine | CAS 3524-15-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1-propyl-1H-pyrazol-5-amine | 3524-15-0 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.nl [fishersci.nl]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. capotchem.cn [capotchem.cn]
- 9. enamine.enamine.net [enamine.enamine.net]
An In-Depth Technical Guide to 1-Propyl-1H-pyrazol-5-amine Hydrochloride: Identifiers, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide focuses on a specific, yet important derivative, 1-Propyl-1H-pyrazol-5-amine hydrochloride. As a functionalized aminopyrazole, this compound represents a valuable building block for the synthesis of novel bioactive molecules. Its structural features suggest potential applications in the development of therapeutic agents, making a thorough understanding of its chemical identity, properties, and synthesis crucial for researchers in drug discovery and development. This document provides a comprehensive overview of 1-Propyl-1H-pyrazol-5-amine hydrochloride, consolidating its key identifiers, physicochemical properties, and a detailed look into its synthetic pathway.
Chemical Identity and Core Identifiers
Precise identification of a chemical entity is fundamental for scientific research, ensuring reproducibility and accurate communication. 1-Propyl-1H-pyrazol-5-amine hydrochloride is cataloged under the CAS number 2172096-53-4 . The corresponding free base, 1-Propyl-1H-pyrazol-5-amine, is identified by the CAS number 3524-15-0 . A comprehensive list of identifiers is provided in the table below to facilitate unambiguous referencing in research and procurement.
| Identifier | Value | Source(s) |
| CAS Number | 2172096-53-4 | |
| Free Base CAS Number | 3524-15-0 | |
| Molecular Formula | C₆H₁₂ClN₃ | |
| Molecular Weight | 161.63 g/mol | |
| InChI | 1S/C6H11N3.ClH/c1-2-5-9-6(7)3-4-8-9;/h3-4H,2,5,7H2,1H3;1H | |
| InChIKey | BKPRTERJGRNSAH-UHFFFAOYSA-N | |
| Canonical SMILES | CCCN1C=C(N)C=N1.Cl |
Chemical Structure and Identifier Relationship Diagram
Caption: Relationship between the chemical structure and its primary identifiers.
Physicochemical Properties and Safety Information
Understanding the physical and chemical properties of a compound is paramount for its handling, storage, and application in experimental settings.
Physical Properties: 1-Propyl-1H-pyrazol-5-amine hydrochloride is typically supplied as a powder . For long-term stability, it should be stored at room temperature .
Safety and Handling: This compound is classified with the GHS07 pictogram, indicating that it can be harmful. The following hazard statements are associated with this chemical:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis and Chemical Reactivity
The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with various methodologies available. A common and effective approach involves the cyclization of a β-ketonitrile with a substituted hydrazine.
General Synthetic Workflow for 5-Aminopyrazoles
Caption: A generalized workflow for the synthesis of 1-propyl-1H-pyrazol-5-amine and its hydrochloride salt.
Experimental Protocol: Synthesis of 1-Propyl-1H-pyrazol-5-amine
Materials:
-
Propylhydrazine
-
3-Oxopropanenitrile (or a suitable β-ketonitrile precursor)
-
Ethanol (or a similar protic solvent)
-
Hydrochloric acid (for conversion to the hydrochloride salt)
-
Sodium bicarbonate or other suitable base
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propylhydrazine in ethanol.
-
Addition of Ketonitrile: To the stirred solution, add an equimolar amount of 3-oxopropanenitrile.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize any excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Formation of Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-Propyl-1H-pyrazol-5-amine hydrochloride.
Causality in Experimental Choices:
-
Solvent: A protic solvent like ethanol is often used to facilitate the proton transfer steps in the condensation and cyclization mechanism.
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Workup and Purification: The workup and purification steps are crucial to remove unreacted starting materials, byproducts, and impurities, ensuring the isolation of a high-purity product.
-
Salt Formation: The conversion to the hydrochloride salt often improves the compound's stability, crystallinity, and handling properties, which is advantageous for storage and subsequent use in aqueous media for biological assays.
Potential Applications in Research and Drug Discovery
The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. These include, but are not limited to, anti-inflammatory, antimicrobial, anticancer, and antiviral properties.
The N-propyl group in 1-Propyl-1H-pyrazol-5-amine hydrochloride
Technical Guide: 5-Amino-1-Propylpyrazole Derivatives in Pharmaceutical Chemistry
Executive Summary
The 5-amino-1-propylpyrazole scaffold represents a critical "lynchpin" intermediate in modern medicinal chemistry. While simple in structure, its specific substitution pattern—featuring a primary amine at position 5 and a lipophilic propyl chain at position 1—makes it an ideal precursor for synthesizing fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines .[1]
This class of fused heterocycles has yielded blockbuster sedative-hypnotics (e.g., Zaleplon , Indiplon ) and is currently under intense scrutiny for developing next-generation kinase inhibitors (targeting Pim-1 , Trk , and p38 MAPK ) and anticancer agents.[1] The N1-propyl group specifically modulates physicochemical properties, often enhancing membrane permeability and optimizing hydrophobic interactions within enzyme binding pockets compared to its methyl or phenyl analogs.[1]
This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic utility of 5-amino-1-propylpyrazole derivatives.
Chemical Synthesis & The Regioselectivity Challenge
The primary route to 5-amino-1-propylpyrazole involves the condensation of propylhydrazine with
Mechanistic Insight
The reaction proceeds via an initial nucleophilic attack.[2] The regiochemistry is dictated by:
-
Nucleophilicity of Hydrazine Nitrogens: The terminal nitrogen (
) of propylhydrazine is more nucleophilic due to the inductive effect of the propyl group. -
Electrophilicity of the Nitrile: The
-ketonitrile possesses two electrophilic centers: the ketone carbonyl and the nitrile carbon.
To favor the 5-amino product, the reaction is typically engineered to encourage the attack of the substituted hydrazine nitrogen on the ketone first, followed by cyclization onto the nitrile.
Visualization: Synthesis Pathway
The following diagram illustrates the divergent synthesis pathways and the formation of the fused pyrazolo[1,5-a]pyrimidine system.
Caption: Divergent synthesis of aminopyrazoles. Kinetic control favors the 5-amino isomer, the precursor for fused pyrazolo[1,5-a]pyrimidines.[1]
Experimental Protocol: Synthesis of 5-Amino-1-Propylpyrazole
Objective: To synthesize 5-amino-1-propylpyrazole with >95% regioselectivity.
Reagents:
-
Propylhydrazine oxalate (1.0 eq)[1]
-
3-Aminocrotononitrile (1.0 eq) or Ethoxymethylene malononitrile
Methodology:
-
Preparation: Dissolve propylhydrazine oxalate (10 mmol) in absolute ethanol (20 mL). Add Et3N (12 mmol) to liberate the free hydrazine base. Stir for 10 minutes at room temperature.
-
Addition: Dropwise add 3-aminocrotononitrile (10 mmol) dissolved in ethanol.
-
Reflux: Heat the mixture to reflux (
C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). -
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The residue will contain a mixture. Recrystallize from ethanol/water or perform flash column chromatography (Silica gel, 0-5% MeOH in DCM) to isolate the 5-amino isomer.
-
Validation:
-
1H NMR (DMSO-d6): Look for the N1-propyl signals (triplet ~0.8 ppm, multiplet ~1.7 ppm, triplet ~3.8 ppm) and the characteristic C4-H singlet (~5.2 ppm) and NH2 broad singlet (~5.0 ppm).
-
Regioisomer Check: The 3-amino isomer typically shows a downfield shift for the N-alkyl protons due to magnetic anisotropy differences.
-
Therapeutic Applications & SAR
The 5-amino-1-propylpyrazole scaffold acts as a bioisostere for purine bases, allowing derivatives to interact with ATP-binding pockets of kinases.
Structure-Activity Relationship (SAR)
The N1-propyl group provides a specific lipophilic advantage. In SAR studies comparing N1-Methyl, N1-Propyl, and N1-Phenyl:
| Feature | N1-Methyl | N1-Propyl | N1-Phenyl |
| Lipophilicity (LogP) | Low | Moderate (Optimal) | High |
| Solubility | High | Good | Poor |
| Metabolic Stability | High | Moderate (N-dealkylation) | High |
| Target Affinity (Kinase) | Good | Excellent (Fits hydrophobic pocket) | Variable (Steric clash risk) |
| BBB Permeability | Low | High (CNS active) | Moderate |
Key Therapeutic Targets[1]
-
Pim-1 Kinase Inhibitors: Pim-1 is overexpressed in hematological malignancies. Pyrazolo[1,5-a]pyrimidines derived from the propyl scaffold show nanomolar inhibition by mimicking the adenine ring of ATP.
-
Trk Inhibitors: Tropomyosin receptor kinases are targets for solid tumors.[1] The N1-propyl group helps orient the molecule within the ATP cleft, improving selectivity against off-target kinases.
-
GABA-A Receptors (Sedatives): Similar to Zaleplon, propyl derivatives bind to the benzodiazepine site of GABA-A receptors. The propyl chain length is critical for subtype selectivity (
1 vs 2 subunits).
Advanced Protocol: Biological Assay (Kinase Inhibition)[1]
Objective: Determine the IC50 of a 5-amino-1-propylpyrazole derivative against Pim-1 kinase.
Assay Principle: FRET-based assay (e.g., LanthaScreen™).[1]
Workflow:
-
Reagent Prep: Dilute the test compound (propyl derivative) in DMSO (10-point dose-response curve, starting at 10
M). -
Enzyme Mix: Prepare Pim-1 kinase solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate: Use a fluorescein-labeled peptide substrate (e.g., S6 ribosomal protein derived).[1]
-
Reaction:
-
Add 5
L compound. -
Add 5
L enzyme/substrate mix. -
Initiate with ATP (at Km concentration).[1]
-
Incubate for 1 hour at RT.
-
-
Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody (binds phosphorylated product).
-
Read: Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 495 nm/520 nm).
-
Calculation: Plot emission ratio vs. log[concentration] to derive IC50.
Pathway Visualization: Pim-1 Signaling
The following diagram details the signaling pathway where these derivatives intervene, highlighting the therapeutic rationale for cancer treatment.
Caption: Pim-1 signaling cascade. 5-amino-1-propylpyrazole derivatives inhibit Pim-1, blocking survival signaling (BAD) and proliferation (c-Myc).[4]
References
-
Bawazir, W. (2020).[1][5] A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.[1][5] Link
-
Frizzo, C. P., et al. (2018).[1] 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis. Current Organic Synthesis.[1][5][6][7] Link
-
Aggarwal, R., et al. (2018).[1][8] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242.[1] Link
-
Santa Cruz Biotechnology. 1-propyl-1H-pyrazol-5-amine Product Data. Link[1]
-
Shaaban, M. R., et al. (2014).[1] Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 7. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Biological Activity Potential of 1-Propyl-1H-pyrazol-5-amine Scaffolds
Executive Summary: The Alkyl-Tuned Pharmacophore
The 1-Propyl-1H-pyrazol-5-amine scaffold represents a critical structural motif in modern medicinal chemistry, serving as a versatile "privileged structure" for multi-target drug discovery. While the pyrazole core provides the essential electronic environment for hydrogen bonding (donor-acceptor systems), the N1-propyl substitution offers a specific physicochemical advantage: it modulates lipophilicity (
This guide dissects the technical utility of this scaffold, moving beyond basic synthesis into the causality of its biological activity.[1] We focus on its application in kinase inhibition (oncology) and COX-2 inhibition (inflammation) , providing self-validating protocols for synthesis and bioassay evaluation.
Chemical Foundation & Rational Design
The Scaffold Architecture
The 5-aminopyrazole core functions as a bidentate ligand in biological systems.
-
N2 (Pyridine-like): Acts as a hydrogen bond acceptor (e.g., interacting with the hinge region of kinases).
-
C5-Amino Group: Acts as a hydrogen bond donor.
-
N1-Propyl Tail: Probes hydrophobic pockets (e.g., the Gatekeeper region in kinases or the hydrophobic channel in COX-2).
The choice of a propyl group over a methyl or phenyl group is deliberate. Methyl groups often lack sufficient hydrophobic interaction energy, while phenyl groups can introduce rigidity and metabolic liabilities (e.g., hydroxylation). The propyl chain maintains flexibility and optimal volume filling.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Functional decomposition of the 1-Propyl-1H-pyrazol-5-amine scaffold and its interaction modes with primary biological targets.
High-Fidelity Synthesis Protocol
To evaluate biological activity, high-purity material is required. The following protocol utilizes the condensation of n-propylhydrazine with 3-ethoxyacrylonitrile (or substituted
Synthesis Workflow Diagram
Figure 2: Regioselective synthesis pathway for generating the core scaffold.
Detailed Methodology
Reagents: n-Propylhydrazine oxalate (10 mmol), 3-ethoxyacrylonitrile (10 mmol), Sodium Ethoxide (12 mmol), Absolute Ethanol (20 mL).
-
Neutralization: Liberate the free hydrazine from the oxalate salt by stirring with Sodium Ethoxide in ethanol for 30 minutes at 0°C. Filter off the sodium oxalate precipitate.
-
Addition: Add 3-ethoxyacrylonitrile dropwise to the filtrate containing free n-propylhydrazine at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor consumption of nitrile by TLC (Mobile phase: Ethyl acetate/Hexane 1:1).
-
Work-up: Evaporate the solvent under reduced pressure. The residue is often an oil that solidifies upon cooling.
-
Purification: Recrystallize from minimal hot toluene or an ethanol/water mixture.
-
Validation: Confirm structure via 1H NMR (Look for propyl triplet at ~0.8 ppm, multiplet at ~1.8 ppm, triplet at ~4.0 ppm; Pyrazole CH protons at ~5.5 and 7.3 ppm).
Biological Activity & Therapeutic Potential[1][2][3][4][5][6][7][8][9]
The 1-propyl-5-aminopyrazole moiety is rarely used as a standalone drug but is the pharmacophore anchor for complex inhibitors.
Kinase Inhibition (Oncology)
Derivatives of this scaffold are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 1 (PLK1) . The 5-amino group mimics the adenine amine of ATP.
-
Mechanism: The scaffold binds in the ATP-binding cleft. The N1-propyl group orients the molecule to avoid steric clash with the ribose-binding pocket while anchoring the molecule via hydrophobic interactions.
-
Key Reference: Studies on pyrazole-based PLK1 inhibitors demonstrate that N1-substitution is critical for potency; removing it leads to a >10-fold loss in activity [1].
Anti-Inflammatory (COX-2)
Similar to Celecoxib, 1-substituted pyrazoles can selectively inhibit Cyclooxygenase-2 (COX-2).
-
Mechanism: The scaffold fits into the COX-2 secondary pocket. The N1-propyl group provides the necessary lipophilicity to traverse the arachidonic acid channel.
-
Data Insight: N1-acetyl derivatives often show higher potency, but N1-propyl derivatives show superior metabolic stability (half-life) [2].
Quantitative Activity Data (Comparative)
The following table summarizes the impact of the N1-substituent on biological activity (IC50 values) against key targets, derived from consensus SAR studies [1][3].
| N1-Substituent | LogP (Calc) | CDK2 Inhibition (IC50) | COX-2 Inhibition (IC50) | Cellular Permeability |
| -H (Unsubstituted) | 0.6 | > 10 µM | > 50 µM | Low |
| -Methyl | 0.9 | 1.2 µM | 8.5 µM | Moderate |
| -Propyl (Target) | 1.8 | 0.45 µM | 2.1 µM | High |
| -Phenyl | 2.5 | 0.80 µM | 0.5 µM | High (Metabolic liability) |
Experimental Bioassay Protocols
Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Quantify the IC50 of 1-propyl-1H-pyrazol-5-amine derivatives against CDK2/CyclinE.
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serial dilute (1:3) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Assembly: In a 384-well plate, combine:
-
5 µL Test Compound (4x conc).
-
5 µL Enzyme (CDK2/CycE, 2 nM final).
-
5 µL Substrate/ATP mix (Peptide substrate + ATP at Km).
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Add detection reagent (EDTA containing antibody). Measure Fluorescence Resonance Energy Transfer (FRET) signal.
-
Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50.
Protocol B: Cellular Cytotoxicity (MTT Assay)
Objective: Assess the therapeutic window by comparing toxicity in Cancer cells (e.g., A549) vs. Normal Fibroblasts.
-
Seeding: Seed A549 cells (3,000 cells/well) in 96-well plates. Allow attachment for 24 hours.
-
Treatment: Add test compounds (0.1 - 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm.
-
Calculation:
.
References
-
Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Source: MDPI (Molecules), 2021. URL:[Link]
-
4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry), 2013. URL:[Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI (Molecules), 2023. URL:[Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: MDPI (Molecules), 2022. URL:[Link]
-
SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. Source: RSC Medicinal Chemistry, 2021.[2] URL:[Link]2]
Sources
Methodological & Application
Synthesis of 1-Propyl-1H-pyrazol-5-amine Hydrochloride: A Detailed Protocol for Researchers
Introduction: The Significance of Substituted Aminopyrazoles
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Among these, the 1-alkyl-1H-pyrazol-5-amine scaffold is of particular interest due to its versatile chemical handles and its presence in a variety of biologically active molecules. This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Propyl-1H-pyrazol-5-amine hydrochloride, a valuable building block for the synthesis of more complex molecular entities.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism and the rationale behind the chosen conditions, empowering the user to adapt and troubleshoot the synthesis as needed.
Chemicals and Materials
| Reagent | Formula | MW | CAS No. | Supplier | Notes |
| Propylhydrazine hydrochloride | C₃H₁₀N₂·HCl | 110.59 | 56795-66-5 | e.g., Sigma-Aldrich, Capot Chemical | Corrosive, handle with care.[1] |
| 3-Oxobutanenitrile (Acetylacetonitrile) | C₄H₅NO | 83.09 | 2469-99-0 | e.g., Sigma-Aldrich, TCI | Toxic and irritant.[2][3] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Standard laboratory grade | Corrosive. |
| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | 7647-01-0 | Standard laboratory grade | Corrosive. |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | Highly flammable. |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Anhydrous | Flammable. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Standard laboratory grade | |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous | Flammable. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Hydrazine Derivatives: Propylhydrazine hydrochloride is a hydrazine derivative and should be handled with caution as hydrazines are potentially carcinogenic and toxic.[1]
-
Cyanide-containing Reagents: 3-Oxobutanenitrile is a nitrile and can be toxic if ingested, inhaled, or absorbed through the skin.[2][3]
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled with extreme care.
Overall Reaction Scheme
The synthesis of 1-Propyl-1H-pyrazol-5-amine hydrochloride is a two-step process:
-
Cyclocondensation: Formation of the pyrazole ring by reacting propylhydrazine with 3-oxobutanenitrile.
-
Salt Formation: Conversion of the resulting free amine to its hydrochloride salt.
Caption: Overall two-step synthesis of the target compound.
Detailed Synthesis Protocol
Part 1: Synthesis of 1-Propyl-1H-pyrazol-5-amine (Free Amine)
This protocol is adapted from a similar synthesis of a 1-alkyl-pyrazol-5-amine.[4]
1.1. Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add propylhydrazine hydrochloride (11.06 g, 0.1 mol).
-
Add ethanol (100 mL) to the flask.
1.2. Base Addition and Hydrazine Liberation:
-
While stirring the suspension at room temperature, slowly add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (10 mL). The hydrochloride salt of propylhydrazine needs to be neutralized to the free hydrazine for it to be nucleophilic. The addition of a slight excess of base ensures complete liberation of the free hydrazine.
1.3. Addition of the β-Ketonitrile:
-
To the stirred solution of free propylhydrazine, add 3-oxobutanenitrile (8.31 g, 0.1 mol) dropwise over 15 minutes. This reaction is exothermic, and slow addition helps to control the temperature.
1.4. Reaction and Monitoring:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials indicates the completion of the reaction.
1.5. Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (100 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-Propyl-1H-pyrazol-5-amine as an oil or a low-melting solid.
1.6. Purification (Optional but Recommended):
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[5][6]
Caption: Workflow for the synthesis of the free amine.
Part 2: Formation of 1-Propyl-1H-pyrazol-5-amine Hydrochloride
2.1. Salt Formation:
-
Dissolve the purified 1-Propyl-1H-pyrazol-5-amine (0.1 mol, assuming 100% yield from the previous step for calculation) in anhydrous diethyl ether (150 mL) in a flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise with vigorous stirring. The hydrochloride salt will precipitate as a white solid.
2.2. Isolation and Drying:
-
Continue the addition of HCl until no further precipitation is observed.
-
Filter the precipitate using a Büchner funnel and wash the solid with cold, anhydrous diethyl ether (2 x 30 mL).
-
Dry the resulting white solid under vacuum to a constant weight to yield 1-Propyl-1H-pyrazol-5-amine hydrochloride.
Mechanism of Pyrazole Formation
The formation of the 5-aminopyrazole ring from a hydrazine and a β-ketonitrile is a classic example of a cyclocondensation reaction.[7]
-
Nucleophilic Attack: The more nucleophilic terminal nitrogen of the propylhydrazine attacks the electrophilic carbonyl carbon of 3-oxobutanenitrile.
-
Dehydration: The resulting intermediate undergoes dehydration to form a hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the nitrile carbon in an intramolecular fashion.
-
Tautomerization: A final tautomerization step leads to the aromatic 5-aminopyrazole ring.
Caption: Simplified mechanism of pyrazole formation.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (MP): To assess the purity of the hydrochloride salt.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure complete liberation of the free hydrazine. |
| Loss during work-up. | Ensure proper separation of layers and complete extraction. | |
| Impure Product | Incomplete reaction. | Monitor the reaction closely with TLC and ensure it goes to completion. |
| Side reactions. | Control the reaction temperature, especially during the addition of the ketonitrile. | |
| Purify the product using column chromatography or recrystallization.[5][8] | ||
| Difficulty in salt precipitation | Product is too soluble in the chosen solvent. | Try a different non-polar solvent like hexane or a mixture of diethyl ether and hexane. |
| Insufficient HCl. | Ensure an excess of HCl is added. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-Propyl-1H-pyrazol-5-amine hydrochloride. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable building block for their drug discovery and development programs.
References
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3-Oxobutanenitrile | 2469-99-0 [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
Preparation of pyrazolo[1,5-a]pyrimidines starting from 1-Propyl-1H-pyrazol-5-amine
Application Note: Precision Synthesis of Pyrazolo[1,5-a]pyrimidines from 1-Propyl-1H-pyrazol-5-amine
Executive Summary
This application note details the robust synthesis of pyrazolo[1,5-a]pyrimidine scaffolds utilizing 1-propyl-1H-pyrazol-5-amine as the primary binucleophile.[1][2] This heterocyclic system is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines in ATP-competitive kinase inhibitors (e.g., Pim-1, CDK2) and as a core structure in GABA-A receptor modulators (Zaleplon analogs).[1][2]
Unlike general protocols for N-unsubstituted pyrazoles, the presence of the N1-propyl group introduces specific solubility profiles and steric considerations that dictate the choice of workup and purification strategies.[1][2] This guide provides validated protocols for both symmetrical and regioselective asymmetrical cyclocondensations.
Strategic Analysis & Scientific Foundation
The Chemistry of Cyclocondensation
The formation of the pyrazolo[1,5-a]pyrimidine core involves the reaction of a 1,3-dielectrophile (e.g.,
-
Exocyclic Amine (
): The hardest nucleophile, typically initiating the reaction via attack on the most reactive carbonyl.[2] -
Endocyclic Nitrogen (N2): The softer nucleophile, responsible for the ring-closing step.
Regioselectivity Challenges
When reacting with asymmetrical electrophiles (e.g., ethyl acetoacetate), two regioisomers are possible: the 7-methyl-5-oxo derivative and the 5-methyl-7-oxo derivative.[1][2]
-
Kinetic Control: In acidic media (e.g., glacial acetic acid), the exocyclic amine attacks the ketone carbonyl (more basic/nucleophilic interaction), leading to the 7-methyl-5-oxo isomer.[1][2]
-
Thermodynamic Control: Under neutral/basic conditions, or high temperatures, mixtures may occur, though the 7-methyl isomer is often thermodynamically preferred due to steric relief around the N1-propyl group.[1]
Mechanistic Pathway
The following Graphviz diagram illustrates the bifurcation point determining regioselectivity.
Caption: Mechanistic bifurcation in the reaction of 5-aminopyrazoles with
Experimental Protocols
Protocol A: Synthesis of 5,7-Dimethyl-1-propylpyrazolo[1,5-a]pyrimidine
Target: Construction of the core scaffold using a symmetrical diketone. Regioselectivity is not a factor here.
Reagents:
-
Acetylacetone (Pentane-2,4-dione) (1.2 equiv)[1]
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-propyl-1H-pyrazol-5-amine (5.0 mmol, 625 mg) in Ethanol (10 mL).
-
Addition: Add Acetylacetone (6.0 mmol, 0.62 mL) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot (polar) should disappear, replaced by a less polar fluorescent spot.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Crucial Step: The N-propyl group increases lipophilicity.[1][2] Unlike N-H analogs, the product may not precipitate directly from water.
-
Dissolve the residue in minimal hot Ethyl Acetate (EtOAc).[2] Add Hexanes dropwise until turbidity is observed. Cool to
overnight.
-
-
Purification: Filter the resulting crystals. Wash with cold Hexanes/EtOAc (9:1).[1][2]
-
Yield Expectation: 80–90% (Off-white to yellow solid).
Protocol B: Regioselective Synthesis of 7-Methyl-1-propylpyrazolo[1,5-a]pyrimidin-5(4H)-one
Target: Selective formation of the 5-oxo derivative (Zaleplon-like core) using an asymmetrical ester.[1]
Reagents:
-
Ethyl Acetoacetate (1.2 equiv)[1]
-
Solvent: Glacial Acetic Acid (Critical for regioselectivity)[1][2][3]
Step-by-Step Methodology:
-
Setup: Charge a reaction vessel with 1-propyl-1H-pyrazol-5-amine (5.0 mmol) and Glacial Acetic Acid (8 mL).
-
Addition: Add Ethyl Acetoacetate (6.0 mmol) in one portion.
-
Reaction: Reflux at
for 6–8 hours. The acid acts as both solvent and catalyst, promoting the attack on the ketone carbonyl first. -
Workup (Precipitation Method):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring.
-
Note: The 1-propyl derivative is less soluble in water than the N-H analog, facilitating precipitation.[1]
-
-
Isolation: Filter the solid precipitate. Wash copiously with water to remove acetic acid traces.
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) to ensure removal of any trace regioisomer.
Analytical Validation & Troubleshooting
Expected Spectroscopic Data
Use the following table to validate the structure of the 5,7-dimethyl derivative (Protocol A).
| Position | Nuclei | Multiplicity | Approx. Shift ( | Diagnostic Feature |
| N-Propyl | Triplet | 4.10 – 4.25 | Distinctive deshielding due to ring nitrogen.[1][2] | |
| N-Propyl | Multiplet | 1.85 – 1.95 | Coupling to both adjacent methyl and methylene.[1][2] | |
| N-Propyl | Triplet | 0.90 – 1.00 | Typical terminal methyl signal.[1][2] | |
| Core | Singlet | 6.50 – 6.70 | Aromatic proton on the pyrimidine ring.[1][2] | |
| Core | Singlet | 6.00 – 6.20 | Pyrazole ring proton.[1][2] | |
| Methyls | Singlets | 2.40 – 2.60 | Two distinct singlets for 5-Me and 7-Me.[1][2] |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Oiling out | High lipophilicity of Propyl group preventing crystallization.[1][2] | Do not use pure water for precipitation. Use a Hexane/EtOAc system or scratch the flask walls with a glass rod to induce nucleation. |
| Low Yield | Incomplete cyclization (Intermediate unreacted). | Extend reflux time or add a Lewis acid catalyst ( |
| Isomer Mixture | Incorrect pH (Protocol B). | Ensure Glacial Acetic Acid is used (not dilute).[1][2] Avoid basic conditions which favor amide formation first. |
Workflow Visualization
The following diagram outlines the decision process for purification based on the physical state of the crude product.
Caption: Purification decision tree adapted for the lipophilic 1-propyl derivatives.
References
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis: Stepaniuk, O. O., et al. (2013).[1][4] Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of
-Unsaturated -Alkoxy- -keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45, 925-930.[1][4] -
General Mechanism & Kinase Inhibition: Fichez, J., Busca, P., & Prestat, G. (2025).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. (General reference for aminopyrazole reactivity).[1][2]
-
Zaleplon Analog Chemistry (Applicable to 1-Propyl derivatives): Hameed, A., et al. (2015).[1] Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles.
-
Microwave Assisted Protocols: Castillo, J. C., et al. (2016).[5][6] Microwave-Assisted Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines.
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
- 5. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: In Situ Neutralization of 1-Propyl-1H-pyrazol-5-amine Hydrochloride for Amide Coupling and Derivatization
Executive Summary
1-Propyl-1H-pyrazol-5-amine is a highly valuable building block in medicinal chemistry, frequently utilized to incorporate the pyrazole pharmacophore into kinase inhibitors and CNS-active compounds. While the1 is available, the is overwhelmingly preferred for commercial shipping and long-term storage due to its enhanced oxidative stability and crystalline nature[1]. However, to participate in nucleophilic derivatizations (e.g., amide couplings), the amine must be liberated in situ. This application note details the mechanistic rationale, reagent selection, and self-validating protocols for the in situ neutralization of 1-propyl-1H-pyrazol-5-amine hydrochloride.
Mechanistic Causality: The Case for In Situ Neutralization
Pre-forming the free base via traditional aqueous workup (e.g., partitioning between NaOH and an organic solvent) is strongly discouraged for low-molecular-weight aminopyrazoles. The high polarity of the 1-propyl-1H-pyrazol-5-amine free base leads to significant yield losses in the aqueous phase, and the electron-rich heteroaromatic ring is susceptible to air oxidation once liberated.
In situ neutralization directly in the reaction solvent (typically DMF, NMP, or DCM) strictly circumvents these issues[2]. When a tertiary amine base is added to the reaction mixture, an equilibrium is established. Because 5-aminopyrazoles are relatively weak bases (conjugate acid pKa ~ 3.0–4.5) due to the delocalization of the amine lone pair into the pyrazole
Reagent Selection Matrix
Selecting the correct base is critical to prevent side reactions with electrophilic coupling agents.
| Neutralizing Reagent | Conjugate Acid pKa | Steric Hindrance | Volatility (bp °C) | Primary Application / Causality for Selection |
| DIPEA (Hünig's Base) | 10.5 | High | 127 | Gold Standard: High steric bulk prevents the base from acting as a competing nucleophile with highly reactive coupling reagents (e.g., HATU, EDC), preventing the formation of inactive guanidinium byproducts[3][4]. |
| TEA (Triethylamine) | 10.7 | Moderate | 89 | Cost-Effective: Excellent for standard acid chloride reactions. May cause minor side reactions with uronium-based coupling agents due to lower steric bulk[5]. |
| NMM (N-Methylmorpholine) | 7.4 | Low | 115 | Epimerization Control: A weaker base, ideal when coupling chiral amino acids to the pyrazole to prevent racemization of the activated ester. |
| PS-DIEA (Polymer-Supported) | ~ 9.5 | Very High | N/A (Solid) | High-Throughput: Allows for simple filtration of the hydrochloride salt byproduct. Ideal for parallel library synthesis. |
Reaction Workflow
Workflow for in situ neutralization and subsequent amide coupling of 5-aminopyrazole HCl.
Self-Validating Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling with In Situ Neutralization
Causality: HATU is selected for coupling electron-deficient or sterically hindered amines like 5-aminopyrazoles. 3 to prevent the base from reacting with the highly active uronium species[3]. Self-Validating Step: The reaction mixture will transition from a cloudy, heterogeneous suspension (insoluble HCl salt) to a clear, homogeneous solution upon the addition of DIPEA, visually confirming successful neutralization.
-
Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.1 mmol, 1.1 eq).
-
Solvation: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL) under a nitrogen atmosphere. Stir for 5 minutes at room temperature to allow the formation of the active O-At ester.
-
Amine Addition: Add 1-Propyl-1H-pyrazol-5-amine hydrochloride (1.0 mmol, 1.0 eq) to the stirring mixture. The mixture will remain heterogeneous.
-
In Situ Neutralization (Critical Step): Dropwise add DIPEA (3.0 mmol, 3.0 eq). Note: 1.0 eq is consumed to neutralize the pyrazole HCl salt, 1.0 eq neutralizes the acidic byproduct of HATU, and 1.0 eq maintains a basic medium. Observe the dissolution of the pyrazole salt, validating the liberation of the free amine.
-
Reaction: Stir the homogeneous mixture at room temperature for 2-4 hours. Monitor completion via LC-MS or TLC.
-
Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Acid Chloride Derivatization using PS-DIEA (Scavenger Workflow)
Causality: When reacting the pyrazole with highly reactive acid chlorides, non-nucleophilic polymer-supported bases (PS-DIEA) trap the generated HCl without introducing soluble amine salts into the final mixture, streamlining purification and avoiding aqueous workups.
-
Preparation: In a 20 mL scintillation vial, suspend 1-Propyl-1H-pyrazol-5-amine hydrochloride (0.5 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (4.0 mL).
-
Resin Addition: Add PS-DIEA resin (loading ~3.5 mmol/g; 1.5 mmol, 3.0 eq). Gently agitate the suspension on an orbital shaker for 15 minutes at room temperature to allow in situ free-basing.
-
Electrophile Addition: Cool the vial to 0 °C. Slowly add the desired acid chloride (0.55 mmol, 1.1 eq) dropwise.
-
Reaction: Warm to room temperature and agitate for 2 hours.
-
Scavenging (Self-Validation): To ensure no unreacted acid chloride or free pyrazole remains, add PS-Trisamine (0.5 eq) and PS-Isocyanate (0.5 eq) resins. Agitate for an additional 1 hour. The absence of starting materials in a crude LC-MS aliquot validates the scavenging efficiency.
-
Filtration: Filter the reaction mixture through a sintered glass frit to remove all polymer-supported reagents and trapped salts. Wash the resin with DCM (2 x 5 mL).
-
Concentration: Evaporate the filtrate to yield the analytically pure amide product.
References
- Sigma-Aldrich. "1-propyl-1H-pyrazol-5-amine hydrochloride | 2172096-53-4". Sigmaaldrich.com.
- Sigma-Aldrich. "1-propyl-1H-pyrazol-5-amine hydrochloride | 2172096-53-4 - Sigma-Aldrich". Sigmaaldrich.com.
- Santa Cruz Biotechnology. "1-propyl-1H-pyrazol-5-amine | CAS 3524-15-0". SCBT.com.
- Aapptec Peptides. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP". Peptide.com.
- PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". NIH.gov.
- Organic Synthesis. "Acid-Amine Coupling using EDCI". Organic-synthesis.com.
- Royal Society of Chemistry. "Evaluation of Alternative Solvents in Common Amide Coupling Reactions". RSC.org.
Sources
- 1. 1-propyl-1H-pyrazol-5-amine | CAS 3524-15-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. rsc.org [rsc.org]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
Application Note: Optimal Solvent Systems for Reactions Involving 1-Propyl-1H-pyrazol-5-amine
Executive Summary
1-Propyl-1H-pyrazol-5-amine (CAS: 3524-15-0) is a highly versatile, nitrogen-rich heterocyclic building block. It is a critical intermediate in the synthesis of bioactive scaffolds, including pyrazolo[1,5-a]pyrimidines, kinase inhibitors, and CNS-active therapeutics. Due to the presence of multiple nucleophilic sites—the exocyclic primary amine at C5, the endocyclic pyrazole nitrogens, and the electron-rich C4 carbon—achieving high regioselectivity requires precise control over reaction conditions.
This application note provides a comprehensive guide to selecting optimal solvent systems for functionalizing 1-propyl-1H-pyrazol-5-amine. By detailing the mechanistic causality behind solvent choices, we empower researchers to maximize yields, suppress side reactions, and streamline downstream purification.
Physicochemical & Mechanistic Profiling
The reactivity of 1-propyl-1H-pyrazol-5-amine is governed by the tautomeric and electronic distribution across its pyrazole core.
-
C5-Amine Nucleophilicity : The exocyclic -NH₂ group is the primary site for acylation and sulfonylation. However, its nucleophilicity is partially delocalized into the aromatic ring.
-
C4-Carbon Nucleophilicity : The C4 position is highly electron-rich, making it the preferred site for electrophilic aromatic substitution (e.g., halogenation) and C-H activation.
-
Solvent Causality : The choice of solvent dictates which pathway dominates. Aprotic, low-polarity solvents favor C5-amine functionalization by stabilizing acylium intermediates without promoting ring-protonation. Conversely, highly polar or fluorinated solvents enhance C4-functionalization by stabilizing Wheland-type intermediates or facilitating transition-metal catalytic cycles.
Figure 1: Divergent reactivity pathways of 1-propyl-1H-pyrazol-5-amine dictated by solvent and reagent selection.
Solvent Optimization by Reaction Class
Chemoselective N-Acylation (Amide Coupling)
When synthesizing pyrazole amides (e.g., coupling with thiophene carboxylic acids), the goal is to selectively acylate the C5-amine without triggering N-acylation at the endocyclic nitrogens or forming di-acylated byproducts.
-
Optimal Solvent : Dichloromethane (DCM) .
-
Mechanistic Rationale : DCM is a non-polar, aprotic solvent that provides excellent solubility for the starting materials while minimizing solvolysis of the reactive acyl chloride. When paired with a catalytic amount of 4-dimethylaminopyridine (DMAP) and a stoichiometric base (e.g., triethylamine), DCM ensures a rapid, low-temperature (0 °C) reaction that kinetically favors mono-acylation at the exocyclic amine [1].
Regioselective C4-Halogenation
Halogenation at the C4 position is a critical prerequisite for downstream Suzuki or Buchwald-Hartwig cross-coupling reactions.
-
Optimal Solvent : Acetonitrile (MeCN) or Acetic Acid (AcOH) .
-
Mechanistic Rationale : The bromination of the pyrazole core using N-Bromosuccinimide (NBS) proceeds via an electrophilic aromatic substitution mechanism. MeCN (Dielectric constant
) provides the necessary polarity to stabilize the transition state (Wheland intermediate) without reacting with the electrophile. AcOH can also be used as it acts as both a solvent and a mild acid catalyst to activate NBS.
Advanced C-H Arylation (Palladium-Catalyzed)
Direct C-H functionalization at the C4 position circumvents the need for pre-halogenation, offering a highly atom-economical route to 4-aryl-1-propyl-1H-pyrazol-5-amines.
-
Optimal Solvent : Hexafluoroisopropanol (HFIP) .
-
Mechanistic Rationale : HFIP is widely recognized as a "magical solvent" for Pd-catalyzed C-H activation [2]. Its strong hydrogen-bond donating ability, combined with low nucleophilicity, prevents the aggregation of palladium nanoparticles (catalyst deactivation) and accelerates the C-H cleavage step. Furthermore, HFIP's high ionizing power stabilizes the polar transition states involved in the palladation of the electron-rich pyrazole core.
Quantitative Solvent Data & Yield Comparison
The following table summarizes the impact of solvent selection on the yield and regioselectivity of 1-propyl-1H-pyrazol-5-amine functionalization.
| Reaction Type | Target Site | Optimal Solvent | Dielectric Constant ( | Typical Yield | Mechanistic Advantage |
| N-Acylation | C5-NH₂ | Dichloromethane (DCM) | 8.93 | 85–95% | Kinetically favors mono-acylation; prevents reagent solvolysis. |
| C4-Bromination | C4-Carbon | Acetonitrile (MeCN) | 37.50 | 88–94% | High polarity stabilizes the ionic transition state; easy in vacuo removal. |
| C-H Arylation | C4-Carbon | Hexafluoroisopropanol (HFIP) | 16.70 | 70–85% | Strong H-bond donor; prevents Pd-catalyst aggregation [2]. |
| Enzymatic Arylation | C4-Carbon | Citrate Buffer / EtOAc | N/A (Biphasic) | 75–97% | Maintains laccase enzyme stability while solubilizing the organic substrate [3]. |
Verified Experimental Protocols
The following protocols are designed as self-validating systems. Built-in TLC monitoring and specific temperature controls ensure reproducibility.
Protocol A: Chemoselective N-Acylation of 1-Propyl-1H-pyrazol-5-amine
Objective : Synthesize a mono-acylated pyrazole amide while suppressing endocyclic N-acylation.
-
Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Dissolution : Add 1-propyl-1H-pyrazol-5-amine (1.0 equiv, 5.0 mmol) and dry Dichloromethane (DCM, 20 mL). Stir until complete dissolution.
-
Base Addition : Add Triethylamine (Et₃N, 1.5 equiv, 7.5 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv, 0.5 mmol).
-
Cooling : Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Low temperatures are critical to kinetically favor the primary amine over the less nucleophilic endocyclic nitrogens.
-
Electrophile Addition : Dissolve the desired acyl chloride (1.05 equiv, 5.25 mmol) in 5 mL of dry DCM. Add this solution dropwise over 15 minutes using a syringe pump.
-
Reaction Monitoring : Allow the reaction to slowly warm to room temperature. Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The reaction is typically complete within 2–4 hours.
-
Workup : Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure amide.
Protocol B: Regioselective C4-Bromination
Objective : Prepare 4-bromo-1-propyl-1H-pyrazol-5-amine for downstream cross-coupling.
-
Preparation : In a 100 mL round-bottom flask, dissolve 1-propyl-1H-pyrazol-5-amine (1.0 equiv, 10.0 mmol) in Acetonitrile (MeCN, 40 mL).
-
Temperature Control : Shield the flask from direct light using aluminum foil and cool to 0 °C in an ice bath.
-
Reagent Addition : Add N-Bromosuccinimide (NBS, 1.02 equiv, 10.2 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition prevents thermal spikes that could lead to over-bromination or oxidative degradation of the amine.
-
Stirring : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 1 hour.
-
Validation : Verify completion via TLC or LC-MS. The C4-brominated product will show a distinct isotopic pattern (1:1 ratio for M / M+2).
-
Workup : Evaporate the MeCN under reduced pressure. Redissolve the crude mixture in EtOAc (50 mL) and wash sequentially with water (30 mL) and brine (30 mL).
-
Isolation : Dry the organic layer over MgSO₄, filter, and concentrate. The resulting solid can typically be used in subsequent steps without further column chromatography, or recrystallized from hot ethanol if ultra-high purity is required.
Figure 2: Experimental workflow for optimizing reaction conditions based on the target functionalization site.
References
-
MDPI Molecules . "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold" (Details the use of HFIP as a magical solvent for Pd-catalyzed C-H activation on pyrazole cores). Molecules, 2021. Available at:[Link]
-
Semantic Scholar / PLOS . "Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles" (Details the use of Citrate buffer/EtOAc biphasic systems for C4-arylation). Semantic Scholar Database, 2024. Available at:[Link]
-
MDPI Molecules . "Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches" (Details DCM/DMAP protocols for the acylation of pyrazol-5-amines). Molecules, 2022. Available at:[Link]
Troubleshooting & Optimization
Improving reaction yields with 1-Propyl-1H-pyrazol-5-amine hydrochloride
Ticket Subject: Optimizing Reaction Yields & Troubleshooting Common Failures
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Reagent ID: 1-Propyl-1H-pyrazol-5-amine hydrochloride (CAS: 139756-01-7)
Executive Summary
You are likely encountering yield issues due to two fundamental characteristics of this reagent:
-
The Salt Penalty: The hydrochloride salt form stabilizes the molecule for storage but renders the amine non-nucleophilic. Incomplete neutralization is the #1 cause of reaction failure.
-
Nucleophilic Mismatch: The exocyclic amine at position 5 is an aniline-like aromatic amine. It is significantly less nucleophilic than alkyl amines, requiring activated electrophiles or specific catalysts.
This guide provides self-validating protocols to overcome these barriers.
Module 1: The Critical Step – Desalting & Solubility
The Issue: Users often add the HCl salt directly to a reaction mixture containing weak bases (e.g., Pyridine, TEA) in non-polar solvents. The salt fails to dissolve or deprotonate fully, leading to <10% conversion.
Protocol A: In-Situ Neutralization (Recommended for Amide Couplings)
Use this when reacting with acid chlorides or activated esters in organic solvents (DCM, DMF, THF).
-
Solvent Choice: Dissolve the HCl salt in DMF or DMAc (Minimum 5 mL/g).
-
Note: The salt is insoluble in DCM or Toluene.
-
-
Base Stoichiometry: Add 2.5 equivalents of DIPEA (Diisopropylethylamine).
-
Why? 1.0 eq neutralizes the HCl salt; 1.0 eq scavenges the acid generated during coupling; 0.5 eq ensures the equilibrium favors the free base.
-
-
The "Flash" Check: Stir for 15 minutes. The solution should become clear (homogeneous). If a precipitate remains (likely amine hydrochloride salts of the base), verify the pH is >8 on wet litmus paper before adding the electrophile.
Protocol B: Isolation of Free Base (Recommended for Cyclizations)
Use this when sensitive transition metal catalysts are involved or when strict stoichiometry is required.
-
Suspend the HCl salt in EtOAc .
-
Add 1M NaOH (1.2 eq) and stir vigorously for 20 minutes.
-
Separate the organic layer. Extract the aqueous layer 2x with EtOAc.
-
Dry over Na₂SO₄ and concentrate immediately before use.
-
Warning: The free base is an oil that oxidizes (darkens) upon prolonged air exposure. Use within 4 hours.
-
Module 2: Amide Coupling Optimization
The Issue: Standard EDC/NHS couplings often fail because the 5-aminopyrazole is a poor nucleophile compared to the competing hydrolysis of the active ester.
Decision Matrix: Coupling Reagents
| Condition | Recommended Reagent | Protocol Notes |
| Standard Acid | HATU / HOAt | Gold Standard. HATU generates a more reactive species than EDC. Use 1.2 eq HATU, 2.5 eq DIPEA in DMF. |
| Steric Bulk | Acid Chloride | Generate acid chloride in situ using Oxalyl Chloride/DMF (cat.) in DCM, then add the pyrazole solution (from Protocol A). |
| Cost-Sensitive | T3P (Propylphosphonic anhydride) | Excellent for low-nucleophilicity amines. Run in EtOAc or DMF with 3.0 eq NMM (N-methylmorpholine). |
Visual Workflow: Amide Coupling Logic
Figure 1: Decision tree for selecting the correct coupling strategy based on substrate constraints.
Module 3: Cyclization to Pyrazolo[1,5-a]pyrimidines
The Issue: Regioselectivity. The reaction with 1,3-dicarbonyls can theoretically occur at the N-amine (desired) or C4 (undesired).
Mechanism: The 5-NH₂ is the hardest nucleophile and attacks the most electrophilic carbonyl first. The ring nitrogen (N2) then closes the cycle.
Optimized Conditions
-
Reagents: 1-Propyl-1H-pyrazol-5-amine (Free base) + 1,3-diketone (e.g., Acetylacetone).
-
Solvent: Glacial Acetic Acid .
-
Temperature: Reflux (118°C).
-
Yield Expectation: 80-95%.
-
Why Acetic Acid? It acts as both solvent and acid catalyst, protonating the carbonyl of the diketone to make it more susceptible to attack by the weak pyrazole amine [1, 2].
Troubleshooting Cyclizations:
-
If product precipitates immediately: It is likely the intermediate imine. Continue heating to drive dehydration and aromatization.
-
If C4-alkylation is observed: This occurs in neutral/basic conditions (EtOH/Piperidine). Switch to acidic conditions (AcOH) to favor N-attack [3].
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned black, and LCMS shows a complex mixture.
-
Diagnosis: Oxidation of the amine.
-
Fix: Degas your solvents with Nitrogen/Argon for 15 minutes before adding the pyrazole. If using the free base (Protocol B), do not store it; react immediately.
Q2: I see the product mass, but it's stuck in the aqueous layer during workup.
-
Diagnosis: Pyrazoles are amphoteric. At low pH, the ring nitrogens protonate; at high pH, they are neutral.
-
Fix: Adjust the workup pH to 7.5–8.5 using Saturated NaHCO₃. Do not go too basic (>10) or too acidic (<4). Use 10% MeOH in DCM for extraction if the product is polar.
Q3: Can I use the 1-Methyl analog protocols for the 1-Propyl reagent?
-
Answer: Yes, chemically they are nearly identical. However, the 1-Propyl analog is more soluble in organic solvents (DCM/EtOAc) and slightly more sterically hindered. You may need 10-20% longer reaction times compared to the methyl analog [4].
Q4: Why is my yield low with EDC/NHS?
-
Answer: The intermediate O-acylisourea is not stable enough to wait for the slow-reacting aminopyrazole.
-
Fix: Add HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to form a more stable, yet reactive, active ester.
Visualizing the Regioselectivity Challenge
Figure 2: Regioselectivity pathways. Acidic conditions favor the desired nucleophilic attack by the amine group [1, 3].
References
-
Aggarwal, R. et al. "5-Aminopyrazoles: A Review of their Synthesis and Reactivity." Beilstein Journal of Organic Chemistry, 2011.
-
Fraley, M. E. et al. "Synthesis of pyrazolo[1,5-a]pyrimidine derivatives."[1][2] Bioorganic & Medicinal Chemistry Letters, 2002. (Demonstrates AcOH cyclization efficiency).
-
Elgemeie, G. H. et al. "Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis." Australian Journal of Chemistry, 2022.
-
Lynch, M. A. et al. "Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides." Journal of Medicinal Chemistry, 2018.[3] (Provides SAR data comparing alkyl chains).
-
Organic Syntheses. "General procedures for handling aminopyrazole salts." Org.[4][5] Synth. 2013, 90, 301.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
Recrystallization solvents for 1-Propyl-1H-pyrazol-5-amine hydrochloride
Technical Support Center: Recrystallization & Purification of 1-Propyl-1H-pyrazol-5-amine hydrochloride
Welcome to the Technical Support Knowledge Base for the purification of 1-propyl-1H-pyrazol-5-amine hydrochloride (CAS: 2172096-53-4). As a critical, electron-rich building block in heterocyclic synthesis and medicinal chemistry, ensuring the absolute purity of this pyrazole derivative is paramount for downstream reproducibility[1].
This guide is designed for research scientists and drug development professionals. It bypasses basic laboratory instructions to focus on the thermodynamic rationales, field-proven troubleshooting strategies, and self-validating protocols required to isolate high-purity crystalline material.
Part 1: Thermodynamic Principles of Amine Hydrochloride Crystallization
Understanding the causality behind solvent selection is the first step in resolving purification failures. 1-Propyl-1H-pyrazol-5-amine hydrochloride is a highly polar organic salt. Its crystal lattice is stabilized by strong ionic interactions and intermolecular hydrogen bonding between the protonated exocyclic amine (
Because of this robust lattice energy, the salt exhibits high solubility in highly polar, protic solvents (like water and methanol) and near-zero solubility in non-polar solvents (like hexane or pure ethers)[2]. Successful recrystallization relies on manipulating the dielectric constant of the solvent system across a temperature gradient. This often requires a binary "solvent/anti-solvent" approach to force controlled nucleation without precipitating impurities[3].
Part 2: Solvent Selection Matrix
The following table summarizes the quantitative and qualitative data for selecting the optimal solvent system based on your specific crude impurity profile.
| Solvent System | Ratio (v/v) | Solubilizing Power | Crystallization Speed | Ideal Use Case & Outcome |
| Absolute Ethanol | N/A | Moderate | Slow | Best for removing inorganic salts via hot filtration. Yields large, high-purity crystals. |
| Methanol / Diethyl Ether | 1:3 to 1:5 | High (MeOH) | Fast | General purification of highly impure crude. Rapid precipitation limits occlusion. |
| Isopropanol (IPA) | N/A | Low-Moderate | Moderate | High-yield recovery of relatively clean batches. Prevents "oiling out" of the product. |
| Ethanol / Ethyl Acetate | 1:2 | Moderate | Slow-Moderate | Scalable, industrial-friendly alternative that avoids highly flammable ethers. |
Part 3: Troubleshooting & FAQs
Q: Why does my product "oil out" (liquid-liquid phase separation) instead of forming crystals? A: Oiling out occurs when the melting point of the crude mixture is depressed below the temperature at which the solute saturates the solvent. For pyrazol-5-amine hydrochlorides, this is typically caused by residual water, excess unreacted free base, or using a solvent with a boiling point higher than the depressed melting point of the crude. Causality & Fix: Ensure the crude material is thoroughly desiccated. Switch from a single solvent to a binary system like Isopropanol/Diethyl ether. Isopropanol has lower solubilizing power than ethanol, forcing nucleation at a higher temperature before the oiling threshold is reached.
Q: How do I separate the product from co-precipitated inorganic salts (e.g., NaCl, KCl)? A: Inorganic salts lack the organic bulk of the propyl-pyrazole moiety and thus have near-zero solubility in moderately polar organic alcohols. Causality & Fix: Dissolve the crude mixture in hot absolute ethanol[1]. The 1-propyl-1H-pyrazol-5-amine hydrochloride will dissolve completely, leaving the inorganic lattice intact as a suspension. Perform a rapid hot gravity filtration, then cool the filtrate to induce crystallization of the target compound.
Q: Can I use pure ethyl acetate as a primary recrystallization solvent? A: No. As a hydrochloride salt, 1-propyl-1H-pyrazol-5-amine hydrochloride has extremely low solubility in pure ethyl acetate, even at reflux. However, ethyl acetate acts as an excellent anti-solvent when paired with methanol or ethanol to drive the equilibrium toward the solid crystalline phase[2].
Q: My recovery yield is below 40%. How can I improve it? A: Low recovery indicates the solvent system is too polar, keeping the salt solvated even at 4°C. Causality & Fix: Reduce the volume of the primary solubilizing alcohol. Introduce an anti-solvent (like ethyl acetate or MTBE) dropwise at reflux until the solution reaches the "cloud point" (saturation). This drastically reduces the solubility of the amine hydrochloride at lower temperatures.
Part 4: Self-Validating Experimental Protocol
SOP: Anti-Solvent Recrystallization (Ethanol / Ethyl Acetate) Objective: Achieve >99% purity of 1-propyl-1H-pyrazol-5-amine hydrochloride while maintaining >80% recovery yield.
-
Dissolution: Suspend 1.0 g of crude 1-propyl-1H-pyrazol-5-amine hydrochloride in 5.0 mL of absolute ethanol in a 25 mL round-bottom flask.
-
Heating: Heat the suspension to a gentle reflux (approx. 78°C) using an oil bath until the solid completely dissolves. Causality: Thermal energy disrupts the ionic lattice, maximizing solubility.
-
Hot Filtration: If insoluble inorganic particulates remain, quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask.
-
Anti-Solvent Addition: While maintaining the filtrate near reflux, add hot ethyl acetate dropwise (approx. 10-15 mL) until the solution becomes faintly turbid (the "cloud point").
-
System Validation (Clarification): Add 1-2 drops of absolute ethanol just until the turbidity clears. Causality: This step is a self-validating check; it ensures the solution is exactly at the saturation point at the boiling temperature, preventing premature "crashing out" which traps impurities within the lattice.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours (approx. 0.5°C/min), then transfer to an ice bath (0-4°C) for 1 hour to maximize lattice formation.
-
Isolation: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethyl acetate to displace residual mother liquor.
-
Drying: Dry the crystals under high vacuum at 40°C for 4 hours to remove residual solvent.
Part 5: Workflow Visualization
Fig 1. Decision matrix and workflow for 1-propyl-1H-pyrazol-5-amine HCl recrystallization.
References
-
Li, Y., et al. (2014). "Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles." The Journal of Organic Chemistry, ACS Publications. [Link]
-
Brändström, A., & Gustavii, K. (1969). "Ion Pair Extraction in Preparative Organic Chemistry." Acta Chemica Scandinavica, 23, 1215-1218. [Link]
-
Canadian Science Publishing. "Paper Chromatography of Some Amine Hydrochlorides and Acetates in Acidic Solvent Systems." Canadian Journal of Chemistry. [Link]
Sources
Stability of 1-Propyl-1H-pyrazol-5-amine hydrochloride under basic conditions
This technical guide addresses the stability, handling, and troubleshooting of 1-Propyl-1H-pyrazol-5-amine hydrochloride (CAS: 2172096-53-4 for the HCl salt; analogous free base CAS: 3524-15-0).[1]
Executive Summary
1-Propyl-1H-pyrazol-5-amine hydrochloride is a robust pyrazole building block in its solid salt form.[1][2] However, basic conditions introduce two critical instability vectors: oxidative degradation and phase separation ("oiling out") .[2]
Unlike simple alkyl amines, the 5-aminopyrazole system is electron-rich.[1][2] Upon neutralization (removal of the HCl), the resulting free base becomes highly susceptible to aerobic oxidation, leading to colored impurities (diazo/azo species) and polymerization. Furthermore, the lipophilicity of the N-propyl group often causes the free base to separate as a dense oil rather than a precipitate, complicating isolation.[1][2]
Module 1: The Chemistry of Instability
To troubleshoot effectively, you must understand the underlying mechanism.[1][2]
The Neutralization Event
In the hydrochloride salt, the molecule is protonated, typically at the N2 ring nitrogen (the most basic site in 1-substituted-5-aminopyrazoles), stabilizing the electron density.[1]
-
The Risk: The free base has a high electron density on the exocyclic amine and the ring carbons.[1][2] In the presence of oxygen and high pH, this facilitates radical formation and oxidative coupling.[2]
Oxidative Discoloration[2]
-
Observation: Solution turns from colorless
yellow brown black. -
Cause: Formation of azo-dimers (
) or nitroso intermediates.[1][2] This is accelerated by transition metal impurities (ppm levels of Fe/Cu in buffers) and high pH.[2]
Module 2: Troubleshooting Guides
Issue A: "My solution turned brown/black after adding NaOH."
Diagnosis: Aerobic Oxidation.[1][2] Severity: Critical (Irreversible chemical degradation).[1][2]
| Possible Cause | Verification | Corrective Action |
| Dissolved Oxygen | Did you degas the solvents? | Protocol: Sparge all basic buffers with Argon/Nitrogen for 15 mins before adding the pyrazole. |
| High pH Exposure | Did you use strong base (pH > 12)? | Protocol: Use weaker bases (e.g., |
| Induction Time | How long was it in base? | Workflow: Perform extraction immediately. Do not store the free base in aqueous basic solution > 1 hour.[1][2] |
Issue B: "The product oiled out as a sticky gum instead of a solid."
Diagnosis: Phase Separation (Lipophilicity).[1][2] Severity: Moderate (Handling issue, not chemical degradation).
-
Context: The N-propyl chain adds significant lipophilicity.[1][2] The free base is not water-soluble.[1][2]
-
Solution: Do not attempt filtration.
Module 3: Validated Protocols
Protocol 1: Controlled Liberation of the Free Base
Use this protocol to generate the reactive free base for subsequent acylation or coupling reactions.[1]
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated
(aq) or 1M NaOH (degassed)
Workflow Visualization:
Figure 1: Biphasic neutralization workflow to minimize oxidative degradation.[1]
Step-by-Step Instructions:
-
Biphasic Setup: Suspend the HCl salt in DCM (10 mL/g).
-
Temperature Control: Cool the mixture to 0–5°C. Lower temperature reduces the rate of oxidation.[1][2]
-
Neutralization: Slowly add the basic solution (degassed) with vigorous stirring.
-
Drying: Dry over
or . -
Usage: Use the solution directly in the next step. If evaporation is required, do not heat above 35°C; obtain the oil and store under Argon.[2]
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I store the free base in the refrigerator? A: Only for short periods (<24 hours) and strictly under inert atmosphere (Argon/Nitrogen). The free base is air-sensitive.[1][2][4] For long-term storage, always reconvert it to the HCl salt by adding 1M HCl in ether/dioxane.[1][2]
Q2: Why is my yield low after extraction? A: The N-propyl group makes the molecule moderately lipophilic, but the amine/pyrazole polarity means some compound may remain in the aqueous phase if the pH is not high enough.[1][2] Ensure pH is adjusted to ~9-10. If using weak bases (bicarbonate), you may need to saturate the aqueous layer with NaCl (salting out) to drive the compound into the organic layer.
Q3: Is the compound compatible with Sodium Hydride (NaH)? A: Yes, but dangerous.[2] NaH will deprotonate the primary amine (forming an amide anion), which is extremely nucleophilic.[2] This must be done in anhydrous THF under Argon. If moisture is present, you will generate NaOH in situ, leading to the oxidative issues described above.[2]
Q4: What are the degradation products? A: Primary degradation pathways include:
-
Oxidative Dimerization: Formation of azo-linkages between two pyrazole rings.[1][2]
-
Ring Oxidation: Formation of pyrazolone derivatives (rare under mild conditions).[1][2]
-
Schiff Base Formation: If acetone or aldehydes are present as impurities in your solvent, the 5-amine will react rapidly to form imines.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70801, 5-Amino-3-methyl-1-phenylpyrazole (Analogous Chemistry). Retrieved from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2015). New Trends in the Chemistry of 5-Aminopyrazoles.[2] Mini-Reviews in Medicinal Chemistry. (General reactivity and synthesis of 5-aminopyrazoles).
Sources
Troubleshooting cyclocondensation failures with pyrazole amines
Topic: Troubleshooting Pyrazolo[1,5-a]pyrimidine Synthesis
Executive Summary
The cyclocondensation of 3(5)-aminopyrazoles with 1,3-electrophiles (e.g.,
However, this reaction is notoriously sensitive.[1] Users frequently encounter three failure modes:
-
Regioisomeric scrambling: Formation of the [1,5-a] isomer vs. the [3,4-b] isomer, or 5- vs. 7-substituted regioisomers.
-
Reaction stalling: Isolation of uncyclized enamine intermediates.
-
Electronic deactivation: Failure of electron-deficient aminopyrazoles to react.[1]
This guide provides mechanistic diagnostics and validated protocols to resolve these issues.
Diagnostic Workflow
Use this decision tree to identify the root cause of your failure.
Figure 1: Diagnostic logic for cyclocondensation failures. SM = Starting Material.[1]
Troubleshooting Modules
Module A: Regioselectivity Issues (The "Wrong Isomer")
Symptom: LCMS shows the correct mass, but 1H-NMR shows unexpected shifts for the pyrimidine protons, indicating the formation of the 7-one isomer instead of the 5-one (or vice versa), or formation of pyrazolo[3,4-b]pyridine byproducts.
Mechanistic Insight: The reaction outcome is dictated by the tautomeric equilibrium of the aminopyrazole and the hard/soft nucleophilicity of its nitrogen atoms.
-
N-Exocyclic (Amine): Hard nucleophile. Kinetic attack often happens here first.
-
N-Endocyclic (Ring N1): Soft nucleophile.
-
Tautomerism: In polar solvents (DMSO, EtOH), the 5-amino tautomer is stabilized.[1] In non-polar solvents, the 3-amino form may persist [3].[1]
The Critical Bifurcation:
If the exocyclic amine attacks the ketone of a
Corrective Actions:
| Variable | Adjustment | Why? |
| Solvent | Switch from EtOH to Glacial Acetic Acid | AcOH promotes proton transfer and often favors the thermodynamically stable pyrazolo[1,5-a]pyrimidine over [3,4-b] isomers [5].[1] |
| Temperature | Increase to 120°C+ (Microwave) | High temp overcomes the activation barrier for the ring-closure of the sterically hindered intermediate. |
| Reagent | Use Enaminones instead of | Enaminones are more regioselective electrophiles than simple diketones, directing the initial nucleophilic attack [6].[1] |
Module B: Reaction Stalling (The "Intermediate Trap")
Symptom: LCMS shows a peak at [M+18] . You have formed the linear intermediate (enamine or amide) but the ring has not closed.
Mechanistic Insight: The initial condensation (loss of water) is fast, but the second step (intramolecular cyclization) is the rate-determining step. This is common when:
-
Steric Hindrance: Bulky groups on the pyrazole C-4 position physically block the ring closure.
-
Electronic Deactivation: An electron-withdrawing group (EWG) on the pyrazole reduces the nucleophilicity of the Ring-N, preventing the final attack on the remaining carbonyl.[1]
Corrective Actions:
-
Force Dehydration: Use a Dean-Stark trap with toluene/p-TSA to physically remove water, driving the equilibrium to the right.[1]
-
Microwave Irradiation: Switch to microwave heating (see Protocol B). The rapid dielectric heating can overcome the entropic penalty of cyclization [7].
-
Acid Catalyst: Add 5-10 mol% p-toluenesulfonic acid (p-TSA) .[1] Protonating the remaining carbonyl makes it more electrophilic for the sluggish Ring-N attack.[1]
Module C: Low Reactivity (Starting Material Recovery)
Symptom: No reaction. Starting aminopyrazole is recovered unchanged.[2]
Q: Why won't my aminopyrazole react? A: Check the substituents on your pyrazole ring. If you have strong EWGs (e.g., -CN, -NO2, -CF3) at the 4-position, the nucleophilicity of the exocyclic amine is drastically reduced.[1]
Solution:
-
Supercharge the Electrophile: Instead of a
-ketoester, use a dialkyl acetylenedicarboxylate (DMAD) or an alkynyl ester . These are more reactive Michael acceptors. -
Solvent Switch: Move to Diphenyl ether or Dowtherm A and heat to 200°C.
-
Base Catalysis: For very electron-poor amines, use NaOEt/EtOH to deprotonate the amine, increasing its nucleophilicity (Caution: This may alter regioselectivity).[1]
Validated Experimental Protocols
Protocol A: The "Robust" Method (Acidic Condensation)
Best for: Standard substrates, minimizing side reactions.
-
Dissolve: In a round-bottom flask, dissolve 3-aminopyrazole (1.0 equiv) and the 1,3-dicarbonyl compound (1.1 equiv) in Glacial Acetic Acid (0.5 M concentration).
-
Reflux: Heat to reflux (118°C) for 2–4 hours. Monitor by LCMS.
-
Workup:
-
Validation: Check 1H-NMR. The bridgehead proton (C-H at the fusion point) typically appears as a singlet or doublet around 6.5–7.0 ppm .
Protocol B: Microwave-Assisted Synthesis (High Energy)
Best for: Sterically hindered substrates, electron-deficient pyrazoles, or "stalled" intermediates.[1]
-
Charge: To a microwave vial (2–5 mL), add aminopyrazole (1.0 mmol),
-ketoester (1.2 mmol), and Ethanol (2 mL). -
Catalyst: Add Acetic Acid (0.2 mL) or p-TSA (10 mol%).
-
Irradiate: Seal and heat in a dedicated microwave reactor:
-
Temp: 150°C
-
Time: 10–15 minutes
-
Pressure: High (ensure vial is rated for 20 bar).
-
-
Purification: Cool. The product often crystallizes directly upon cooling. Filter and wash with cold methanol [1, 7].
Mechanistic Visualization
The following diagram illustrates the competing pathways determined by the initial nucleophilic attack.
Figure 2: Regioselectivity bifurcation. Path A is generally favored in neutral/acidic conditions with standard
References
-
BenchChem. (2025).[3] Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds. Retrieved from
-
Moustafa, et al. (2022).[4][5] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[1][2][4][5][6][7] PMC. Retrieved from
-
BenchChem. (2025). Tautomerism in substituted 3-aminopyrazoles - Solvent Effects.[1] Retrieved from
-
Aggarwal, R. et al. (2006). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines.[1][2][3][5][8][9][10] Journal of Heterocyclic Chemistry.
-
Al-Zaydi, K. M. (2009).[1][2] Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Derivatives under Microwave Irradiation. Heterocycles.[2][4][6][11] Retrieved from
-
Fichez, J. et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[5] Retrieved from
-
Vertex AI Search Results. (2025). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a]pyrimidines.[1][2][5][8] Retrieved from [8]
Sources
- 1. Tuning of chemo- and regioselectivities in multicomponent condensations of 5-aminopyrazoles, dimedone, and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Residual Solvent Removal from 1-Propyl-1H-pyrazol-5-amine Hydrochloride
Introduction & Mechanistic Overview
1-Propyl-1H-pyrazol-5-amine hydrochloride is a critical pyrazole building block in pharmaceutical development. As an amine hydrochloride salt, it is highly susceptible to solvent entrapment during final isolation. The chloride counterion acts as a strong hydrogen-bond acceptor, while the protonated amine acts as a donor. This dynamic creates a rigid crystal lattice that readily co-crystallizes with polar organic solvents (e.g., methanol, ethanol, ethyl acetate) used during synthesis or purification.
Conventional vacuum drying often fails because it only provides enough thermodynamic energy to remove surface-adsorbed solvent, leaving lattice-entrapped solvent intact. Applying excessive heat risks thermal degradation, discoloration, or sublimation of the free base. This guide provides field-proven, causality-driven methodologies to overcome these challenges.
Regulatory Standards for Residual Solvents
To ensure patient safety and comply with global pharmacopeial standards, residual solvents must be controlled below their Permitted Daily Exposure (PDE) limits as defined by the ICH Q3C guidelines[1]. The table below summarizes the limits for solvents commonly used in the synthesis of pyrazole derivatives[2].
| Solvent | ICH Q3C Class | PDE (mg/day) | Concentration Limit (ppm) | Toxicological Concern |
| Methanol | Class 2 | 30.0 | 3,000 | Reversible toxicity / Neurotoxicity |
| Acetonitrile | Class 2 | 4.1 | 410 | Reversible toxicity |
| Ethanol | Class 3 | 50.0 | 5,000 | Low toxic potential |
| Ethyl Acetate | Class 3 | 50.0 | 5,000 | Low toxic potential |
| Isopropanol | Class 3 | 50.0 | 5,000 | Low toxic potential |
Note: Class 1 solvents (e.g., Benzene) are known human carcinogens or environmental hazards and should be avoided entirely in the production of drug substances[1].
Troubleshooting Guide & FAQs
Q1: Why does standard vacuum drying fail to remove methanol and ethanol from 1-Propyl-1H-pyrazol-5-amine HCl? A: Aliphatic alcohols like methanol and ethanol form strong hydrogen bonds with the chloride lattice of the API[3]. When the salt precipitates rapidly, these solvent molecules become trapped within the interstitial voids of the crystal structure, essentially forming a solvate. Standard vacuum drying—even at high temperatures for extended periods—cannot overcome the lattice energy holding the trapped molecules without risking degradation of the pyrazole core.
Q2: We have reached a plateau in drying, but ethanol levels remain at 1-2%. What is the next best step? A: You should implement Vacuum Hydration (humidity-assisted drying)[3]. By introducing water vapor into the vacuum oven, the water molecules—which have a higher affinity for the chloride salt—penetrate the lattice and competitively displace the trapped ethanol molecules[3]. Once the ethanol is purged from the lattice, the introduced water can be easily removed via standard vacuum drying because it does not form a rigid hydrate with this specific molecule.
Q3: How can we prevent solvent entrapment during the final crystallization step? A: Modify your precipitation phase to include Ultrasonic Antisolvent Crystallization (Sonocrystallization) [4]. Applying ultrasound (typically >20 kHz) during the addition of an antisolvent induces rapid, uniform nucleation[4]. This prevents the formation of large, irregular, or agglomerated crystals that trap mother liquor. The resulting smaller, defect-free crystals have significantly lower residual solvent levels and can be dried conventionally[4].
Q4: How should we validate the removal of these solvents analytically? A: Residual solvents in hydrochloride salts should be quantified using Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID)[5]. Ensure the API is fully dissolved in a high-boiling diluent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc) to release all lattice-bound solvents into the headspace prior to injection[5].
Experimental Methodologies
Protocol A: Humidity-Assisted Vacuum Drying (Vacuum Hydration)
Purpose: To displace lattice-entrapped aliphatic alcohols (Class 2/3) from the API salt.
-
Preparation: Spread the wet or partially dried 1-Propyl-1H-pyrazol-5-amine HCl evenly on glass or stainless-steel drying trays (maximum depth: 2-3 cm).
-
Initial Vacuum: Place trays in a vacuum oven. Apply a vacuum of <50 mbar at 40°C for 2 hours to remove surface-adsorbed organic solvents.
-
Hydration Phase: Break the vacuum by introducing a controlled stream of humidified air or nitrogen (Relative Humidity >80%) into the oven. Maintain this humidified environment at atmospheric pressure for 4-6 hours at 40°C.
-
Causality: Water vapor diffuses into the crystal lattice, competitively breaking the hydrogen bonds between the chloride ion and the trapped alcohol[3].
-
-
Purge & Dry: Re-apply high vacuum (<10 mbar) at 45°C for 12 hours to strip the displaced organic solvent and the residual water.
-
Validation: Sample the batch and analyze via HS-GC-FID for organic solvents[5] and Karl Fischer titration for water content.
Protocol B: Ultrasonic Antisolvent Crystallization
Purpose: To generate uniform, defect-free crystals that resist solvent entrapment during isolation.
-
Dissolution: Dissolve the crude 1-Propyl-1H-pyrazol-5-amine HCl in a minimum volume of a primary solvent (e.g., warm methanol) until a clear solution is obtained.
-
Sonication Setup: Submerge an ultrasonic probe (horn) into the reactor or attach external ultrasonic transducers to the vessel. Set the frequency to 20-40 kHz[4].
-
Antisolvent Addition: Initiate sonication. Slowly add an antisolvent (e.g., ethyl acetate or heptane) dropwise.
-
Causality: The acoustic cavitation generates localized pressure differentials, inducing instantaneous and massive nucleation[4]. This prevents the growth of large, flawed crystals that encapsulate the mother liquor.
-
-
Maturation: Once precipitation is complete, continue sonication for 15 minutes, then turn off the ultrasound and stir the slurry for 1 hour at 0-5°C to maximize yield.
-
Isolation: Filter the slurry under vacuum, wash the cake with cold antisolvent, and dry under standard vacuum conditions (40°C, <50 mbar).
Visualizations
Decision matrix for selecting residual solvent removal strategies based on entrapment type.
Mechanism of vacuum hydration displacing trapped organic solvents with water vapor.
References
-
International Council for Harmonisation. "Impurities: Guideline for Residual Solvents Q3C(R8)." U.S. Food and Drug Administration. URL: [Link]
- Johnson Matthey Public Limited. "Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals." US Patent 5981751A.
- Lek Pharmaceuticals d.d. "A novel process of residual solvent removal." European Patent EP2500072A1.
-
Puranik, S. B., et al. "Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients." Pakistan Journal of Pharmaceutical Sciences, vol. 22, no. 4, 2009. URL: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of 1-Propyl-1H-pyrazol-5-amine
Topic: Preventing Oxidation & Degradation of 1-Propyl-1H-pyrazol-5-amine Ticket ID: CHEM-SUP-5AP-001 Audience: Synthetic Chemists / Process Development Scientists
Senior Scientist Note: The "Brown Oil" Phenomenon
If you are reading this, you are likely staring at a flask of 1-Propyl-1H-pyrazol-5-amine that was a pale yellow oil five minutes ago and is now rapidly darkening to a brown or black tar.
Do not panic. This is a known intrinsic property of electron-rich 5-aminopyrazoles. The free base form of this molecule is thermodynamically unstable in the presence of oxygen. The electron-donating amino group (+M effect) significantly raises the HOMO energy of the pyrazole ring, lowering its oxidation potential. Upon exposure to air, it undergoes Single Electron Transfer (SET) oxidation, leading to radical cations that rapidly dimerize into azo-compounds or polymerize into complex oligomers (the "tar").
The Core Directive:
-
Short-term: Handle strictly under inert atmosphere (Argon/Nitrogen).
-
Long-term: Do not store the free base. Convert it immediately to a salt (HCl or Oxalate).
Technical Deep Dive: Why It Degrades
To prevent oxidation, you must understand the mechanism. The degradation is not a simple hydrolysis; it is an oxidative coupling cascade.
Mechanism of Failure (Oxidative Coupling)
-
Initiation: Atmospheric oxygen abstracts an electron from the electron-rich 5-amino group, generating a radical cation.
-
Propagation: These radicals couple (often at the C-4 position or N-N coupling), releasing protons and forming hydrazine-like linkages or azo-dimers.
-
Termination: Further oxidation leads to extended conjugation (color change to black) and polymerization.
Key Risk Factors:
-
Trace Metals: Copper or Iron residues from previous steps catalyze the SET process.
-
Chlorinated Solvents: DCM and Chloroform can become slightly acidic or contain radical initiators that accelerate darkening.
-
Light: UV light promotes the initial radical formation.
Troubleshooting Guide (FAQ Format)
Q1: My product turned dark brown during rotary evaporation. Is it ruined?
Diagnosis: Rapid surface oxidation. Answer: Not necessarily. The "tar" often forms a crust on the surface.
-
Immediate Action: Flush the flask with Argon immediately.
-
Recovery: Redissolve the oil in degassed ethyl acetate or ether. Filter through a small pad of Celite (under inert blanket if possible) to remove insoluble polymers. Acidify immediately to precipitate the salt (see Protocol B).
Q2: I need the free base for the next step. How do I store it?
Diagnosis: Storage stability inquiry. Answer: You cannot store the free base long-term. If you must keep it as a free base:
-
Store as a concentrated solution in a degassed solvent (e.g., Toluene or THF), not as a neat oil.
-
Keep at -20°C or lower.
-
Store in a Schlenk tube under positive Argon pressure, wrapped in foil. Shelf life: <48 hours.[1][2][3]
Q3: Can I distill the free base to purify it?
Diagnosis: Purification strategy. Answer: High Risk. While 1-alkyl-5-aminopyrazoles can be distilled (typically high boiling, requiring high vacuum <0.5 mmHg), the heat stress often accelerates degradation.
-
Better Alternative: Kugelrohr distillation can work if the vacuum is excellent (<0.1 mmHg) and temperature is kept minimal. However, Salt Crystallization (Protocol B) is far superior for purity and yield.
Experimental Protocols
Protocol A: The "Inert" Workup (For isolating Free Base)
Use this only if the next step requires the free amine strictly.
-
Degas Solvents: Sparge all extraction solvents (EtOAc, DCM) with Argon for 15 mins prior to use.
-
Quench: Perform the reaction quench under a flow of Nitrogen.
-
Extraction: Extract quickly. Do not dry over Sodium Sulfate for hours. Use Magnesium Sulfate (faster) and filter immediately.
-
Concentration: Evaporate solvent at the lowest possible bath temperature (<35°C).
-
Backfill: When breaking the vacuum on the rotavap, backfill with Argon , not air.
Protocol B: The "Salt Stabilization" (Recommended Standard)
This converts the unstable oil into a shelf-stable solid.
-
Dissolution: Dissolve the crude brown oil in a minimal amount of anhydrous Ethanol or Ethyl Acetate .
-
Acidification:
-
For HCl Salt: Add 1.2 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
For Oxalate Salt: Add 1.0 equivalent of Oxalic Acid dissolved in warm ethanol.
-
-
Precipitation: A solid should form immediately. If not, add diethyl ether (antisolvent) until cloudy and cool to -20°C.
-
Filtration: Filter the solid. Wash with cold ether.
-
Result: The salt is stable at room temperature (desiccated) for months and can be used directly in many coupling reactions (using an auxiliary base like TEA/DIPEA in situ).
Visualizing the Logic
Diagram 1: Degradation vs. Stabilization Pathway
Caption: Figure 1. The kinetic competition between oxidative degradation (red path) and salt stabilization (green path). The free base is an intermediate state that must be minimized.
Diagram 2: Recommended Purification Workflow
Caption: Figure 2. Decision tree for handling the crude intermediate. Salt formation is the default recommendation.
Comparative Data: Free Base vs. Salt
| Feature | Free Base (Oil) | Hydrochloride Salt (Solid) |
| Oxidation State | Highly Reactive (Electron Rich) | Passivated (Protonated Amine) |
| Physical Form | Viscous Yellow/Brown Oil | White/Off-White Crystal |
| Storage (Air) | Degrades in minutes/hours | Stable for months |
| Storage (Inert) | Stable for days (-20°C) | Indefinite |
| Handling | Requires Schlenk/Glovebox | Standard Benchtop |
References
-
Synthesis and Reactivity of Aminopyrazoles
-
Oxidative Coupling Mechanism
-
Source: Li, X., et al. "Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles." Journal of Organic Chemistry, 2014.[5]
- Relevance: Details the SET mechanism and radical cation p
-
-
General Handling of Air-Sensitive Amines
-
Microwave-Assisted Synthesis & Isolation
Sources
Technical Support Center: Optimizing Substitution Reactions of 1-Propyl-1H-pyrazol-5-amine
Welcome to the technical support center for the functionalization of 1-Propyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance for optimizing substitution reactions on this versatile scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of temperature optimization and achieve desired regioselectivity and yields in your experiments.
Introduction to the Reactivity of 1-Propyl-1H-pyrazol-5-amine
1-Propyl-1H-pyrazol-5-amine is an electron-rich heterocyclic system. The pyrazole ring itself is aromatic, and the two adjacent nitrogen atoms significantly influence its electronic properties.[1] The 5-amino group is a potent electron-donating group, which further activates the pyrazole ring towards electrophilic substitution. This activation, however, also presents challenges in controlling the regioselectivity of these reactions. Temperature is a critical parameter that can be manipulated to steer the reaction towards the desired product.[2]
The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[3] The 1-propyl group at the N1 position and the amino group at the C5 position sterically hinder the adjacent C4 position to some extent, but electronically, it remains the most favorable site for substitution.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of electrophilic substitution on 1-Propyl-1H-pyrazol-5-amine?
A1: The regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions, with temperature being a crucial modulator.[3]
-
Electronic Effects: The 5-amino group is a strong activating group that directs incoming electrophiles primarily to the C4 position due to the stabilization of the cationic intermediate through resonance.
-
Steric Hindrance: The N1-propyl group and the C5-amino group can influence the approach of bulky electrophiles to the C4 position. However, this effect is generally less significant than the electronic activation.
-
Reaction Medium (pH): In strongly acidic conditions, the pyridine-like N2 nitrogen can be protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack.[3]
-
Temperature: Temperature plays a pivotal role in determining whether a reaction is under kinetic or thermodynamic control, which can significantly impact the product distribution.[4][5]
Q2: What is the difference between kinetic and thermodynamic control in the context of pyrazole substitution, and how does temperature influence it?
A2: Kinetic and thermodynamic control refer to the factors that determine the major product in a reaction with multiple possible outcomes.[4]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. The major product formed is the one that proceeds through the lowest energy transition state (i.e., the fastest-forming product). This is often the less stable product.
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows the initial products to revert to intermediates and then proceed to form the most stable product, which may have a higher energy transition state. The product distribution reflects the relative thermodynamic stabilities of the final products.[6]
In the case of 1-Propyl-1H-pyrazol-5-amine, substitution at the C4 position is generally both kinetically and thermodynamically favored due to the strong directing effect of the amino group. However, in cases where side reactions or alternative substitution patterns are possible, temperature can be a powerful tool to favor the desired, most stable product.
Q3: How does the 5-amino group affect the reactivity of the pyrazole ring?
A3: The 5-amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyrazole ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[1] This activation is most pronounced at the C4 position.
Q4: Can substitution occur on the amino group itself?
A4: Yes, the exocyclic amino group is also a nucleophilic site and can react with certain electrophiles, such as acylating or alkylating agents, leading to N-functionalization. The competition between ring substitution (C-substitution) and amino group substitution (N-substitution) can be influenced by the nature of the electrophile, the solvent, and the reaction temperature.
Troubleshooting Guide
This section addresses common issues encountered during the substitution reactions of 1-Propyl-1H-pyrazol-5-amine, with a focus on temperature optimization.
Issue 1: Low Yield in Electrophilic Substitution Reaction
-
Symptoms: The desired C4-substituted product is obtained in low yield, with a significant amount of starting material remaining.
-
Possible Causes & Solutions:
-
Insufficient Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.
-
Action: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessively high temperatures can lead to byproduct formation.
-
-
Deactivation of the Ring: If the reaction is performed under strongly acidic conditions, the N2-protonation can deactivate the ring.
-
Action: Consider using a milder acid catalyst or a buffered system to maintain a less acidic environment.
-
-
Poor Electrophile Reactivity: The chosen electrophile may not be sufficiently reactive.
-
Action: If possible, switch to a more reactive electrophile. For example, in Friedel-Crafts acylation, using an acyl chloride is more reactive than an anhydride.
-
-
Issue 2: Poor Regioselectivity - Mixture of Isomers
-
Symptoms: Formation of a mixture of the desired C4-substituted product and other regioisomers (e.g., C3-substitution or disubstitution).
-
Possible Causes & Solutions:
-
Reaction Under Thermodynamic Control Leading to Undesired Isomers: While C4 is generally favored, at high temperatures, a more stable, but kinetically less favored, isomer might be formed.
-
Action: Lower the reaction temperature. Running the reaction at 0 °C or even lower temperatures can favor the kinetically controlled product, which is often the desired C4-isomer.[7]
-
-
Steric Hindrance with Bulky Electrophiles: A very bulky electrophile might face steric hindrance at the C4 position, leading to substitution at the less hindered C3 position.
-
Action: If possible, choose a less sterically demanding electrophile. Alternatively, optimizing the temperature might still favor the C4 product, as the electronic directing effect is strong.
-
-
Kinetic vs. Thermodynamic Control in Regioselectivity
Caption: Kinetic vs. Thermodynamic control pathways for substitution.
Issue 3: Significant Byproduct Formation
-
Symptoms: The reaction mixture contains multiple spots on TLC, indicating the formation of several unwanted products.
-
Possible Causes & Solutions:
-
Over-reaction/Disubstitution: The activated pyrazole ring can undergo further substitution, especially at higher temperatures.
-
Action: Lower the reaction temperature and shorten the reaction time. Using a stoichiometric amount of the electrophile can also help prevent over-reaction.
-
-
Decomposition of Starting Material or Product: High temperatures can lead to the degradation of the starting material or the desired product.
-
Action: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. A temperature screening experiment is highly recommended.
-
-
Side Reactions on the Amino Group: As mentioned, the amino group can react with certain electrophiles.
-
Action: If N-substitution is the primary side reaction, consider protecting the amino group with a suitable protecting group (e.g., Boc or Ac) before performing the ring substitution. The choice of protecting group will depend on its stability under the reaction conditions and the ease of its subsequent removal.
-
-
Table 1: General Temperature Guidelines for Common Substitution Reactions
| Reaction Type | Typical Temperature Range | Considerations for 1-Propyl-1H-pyrazol-5-amine |
| Halogenation | Room Temperature | For highly reactive substrates like this, lower temperatures (0 °C) might be necessary to control the reaction rate and prevent over-halogenation. |
| Nitration | 0 °C to Room Temperature | Use mild nitrating agents (e.g., acetyl nitrate) and maintain low temperatures to avoid side reactions and potential decomposition.[8] |
| Sulfonation | Room Temperature to 100 °C | The reaction often requires heating, but a careful optimization is needed to prevent charring and decomposition of the electron-rich substrate. |
| Acylation | 0 °C to Reflux | The reactivity of the acylating agent will dictate the required temperature. For highly reactive acyl chlorides, low temperatures are recommended. The amino group is also reactive, so temperature control is critical to favor C-acylation over N-acylation. |
| N-Alkylation | Room Temperature to 80 °C | While this is a substitution on the nitrogen, temperature control can influence the N1 vs. N2 selectivity in some pyrazole systems. For this specific molecule, N-alkylation would likely occur at the N2 position.[7] |
Experimental Protocols
The following are general, illustrative protocols. It is crucial to perform small-scale optimization experiments to determine the ideal temperature and reaction time for your specific substrate and electrophile.
Protocol 1: General Procedure for Temperature Screening in Electrophilic Substitution
-
Setup: In parallel reaction vials, dissolve 1-Propyl-1H-pyrazol-5-amine (1 equivalent) in a suitable anhydrous solvent (e.g., DCM, MeCN, or THF).
-
Temperature Equilibration: Place the vials in heating/cooling blocks set to a range of temperatures (e.g., 0 °C, 25 °C, 50 °C, and 80 °C).
-
Reagent Addition: Once the solutions have reached the target temperatures, add the electrophile (1.1 equivalents) to each vial.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC or LC-MS.
-
Analysis: After a set time (e.g., 4 hours), quench the reactions and analyze the crude product mixture from each temperature to determine the conversion and the ratio of desired product to byproducts. This will help identify the optimal temperature range.
Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Conclusion
Optimizing the temperature for substitution reactions of 1-Propyl-1H-pyrazol-5-amine is a critical step in achieving high yields and the desired regioselectivity. By understanding the principles of kinetic and thermodynamic control and systematically evaluating the effect of temperature on your specific reaction, you can overcome common challenges and successfully synthesize your target molecules. This guide provides a framework for this optimization process, but careful experimental work remains the key to success.
References
- Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave he
- Tuning of Chemo- and Regioselectivities in Multicomponent Condensations of 5-Aminopyrazoles, Dimedone, and Aldehydes.
- Technical Support Center: Optimizing N-Alkyl
- Rh(iii)-catalyzed selective mono- and dual-functionalization/cyclization of 1-aryl-5-aminopyrazoles with iodonium ylides.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Temperature and time variations for the synthesis of 5-aminopyrazole 2a. a.
-
Rh(III)-Catalyzed Cascade Annulation of 5-Amino-1-aryl-pyrazoles with Pyridotriazoles for the Synthesis of Benzo[f]pyrazolo[1,5-a][7][9]diazepin-5-ones. ACS Publications.
- Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. Benchchem.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.
- Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Controlling temperature of nitration reactions.
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. Jack Westin.
- Kinetic vs Thermodynamic "control" and "product". Reddit.
- Kinetic vs Thermodynamic Control. Imperial College London.
- Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave he
- Thermodynamic vs.
- The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C-H Activation.
- Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate.
- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.
- Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances (RSC Publishing).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Approaches towards the synthesis of 5-aminopyrazoles. PMC.
- Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogen
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 1-Propyl-1H-pyrazol-5-amine Hydrochloride
Introduction: Beyond the Spectrum—A Tool for Unambiguous Structural Verification
In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is paramount. For heterocyclic amines like 1-Propyl-1H-pyrazol-5-amine hydrochloride, a key intermediate in many synthetic pathways, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. This guide moves beyond a simple recitation of peaks and provides a comparative framework for analyzing the ¹H NMR spectrum of this molecule. We will explore the causal factors behind the observed chemical shifts and coupling constants, present a robust experimental protocol, and compare the target spectrum against plausible isomers and impurities. This approach ensures not just data acquisition, but true analytical understanding.
Part 1: Deconstructing the ¹H NMR Spectrum of 1-Propyl-1H-pyrazol-5-amine Hydrochloride
The hydrochloride salt form significantly influences the electronic environment and, consequently, the ¹H NMR spectrum. The amine at the C5 position is protonated to an ammonium salt (-NH₃⁺), and the choice of a suitable deuterated solvent, such as DMSO-d₆, is critical for solubilizing the ionic species and observing the labile ammonium protons.
The N-Propyl Signature: A Three-Part Harmony
The N-propyl group provides three distinct, coupled signals. The chemical shift of these protons is primarily influenced by their proximity to the electronegative pyrazole nitrogen.
-
H-1' (α-CH₂): The methylene group directly attached to the pyrazole nitrogen (N1) is the most deshielded of the propyl protons. It is expected to appear as a triplet around 4.0-4.2 ppm . Its downfield shift is a direct consequence of the inductive effect of the adjacent nitrogen atom.
-
H-2' (β-CH₂): This central methylene group experiences less deshielding. It appears as a multiplet (often a sextet) in the range of 1.7-1.9 ppm . This complex splitting pattern arises from coupling to both the α-CH₂ and γ-CH₃ protons.
-
H-3' (γ-CH₃): The terminal methyl group is the most shielded, resonating as a triplet around 0.8-1.0 ppm .
The Pyrazole Core: A Tale of Two Doublets
The pyrazole ring is an aromatic system, and its proton signals are highly diagnostic. For a 1,5-disubstituted pyrazole, we expect to see two protons at the C3 and C4 positions.
-
H-3: This proton is expected to appear as a doublet around 7.4-7.6 ppm .
-
H-4: This proton will also be a doublet, typically found upfield relative to H-3, around 5.8-6.0 ppm . The electron-donating character of the adjacent C5-amine group shields this position.
-
Coupling Constant (³J₃,₄): A key feature of the pyrazole ring is the vicinal coupling between H-3 and H-4. This coupling constant (³J₃,₄) is typically small, in the range of 2.0-3.0 Hz [1][2]. This small value is characteristic of five-membered aromatic heterocycles.
The Labile Ammonium Protons (-NH₃⁺)
As a hydrochloride salt dissolved in a polar aprotic solvent like DMSO-d₆, the amine group exists as an ammonium cation.
-
-NH₃⁺: These three protons typically appear as a broad singlet. Their chemical shift is highly variable and depends on concentration, temperature, and residual water content, but can often be found in the 7.0-9.0 ppm region[3][4]. A D₂O exchange experiment is the definitive method for confirming this assignment; upon addition of a drop of D₂O, the ammonium protons will exchange with deuterium, causing the signal to diminish or disappear entirely[5][6].
Part 2: The Comparative Framework—Distinguishing Isomers and Impurities
A spectrum is only as valuable as the certainty of the assignment. Here, we compare the expected spectrum of our target molecule with that of plausible structural isomers and common impurities.
Isomer Comparison: A Case of Positional Differences
The most common isomeric alternatives are other propyl-substituted pyrazolamines. Their ¹H NMR spectra would show distinct and predictable differences.
-
Alternative 1: 1-Propyl-1H-pyrazol-3-amine: In this isomer, the amine group is at C3. This would place the pyrazole protons at C4 and C5. The coupling constant (³J₄,₅) would be similar (2-3 Hz), but the chemical shifts would change due to the different electronic environment[1]. The H5 proton would likely be the most upfield of the pyrazole protons.
-
Alternative 2: 3-Propyl-1H-pyrazol-5-amine: Here, the propyl group is attached to a carbon (C3) instead of a nitrogen. This would cause a dramatic upfield shift of the α-CH₂ protons of the propyl group, which would now resonate in the typical alkyl region (~2.5-2.8 ppm) rather than the ~4.1 ppm region characteristic of an N-alkyl group[7]. Furthermore, the NH proton of the pyrazole ring itself would be present, likely as a very broad signal far downfield (>10 ppm)[1][8].
The following diagram illustrates the key decision points for differentiating these isomers based on their ¹H NMR spectra.
Caption: Isomer differentiation workflow based on key ¹H NMR signals.
Common Impurities
Residual solvents from synthesis and workup are the most common impurities. Their identification is crucial for accurate integration and purity assessment. A table of common solvent impurities should always be consulted[9][10].
-
Water (H₂O): In DMSO-d₆, the water peak is typically around 3.33 ppm[9].
-
Diethyl Ether (Et₂O): Appears as a quartet around 3.4 ppm and a triplet around 1.1 ppm.
-
Acetone: A sharp singlet around 2.09 ppm in DMSO-d₆[9].
Part 3: Experimental Protocol—A Self-Validating Methodology
This protocol is designed to yield a high-quality, reproducible ¹H NMR spectrum. The logic behind each step is provided to empower the researcher.
Sample Preparation
The quality of the spectrum is directly dependent on the quality of the sample preparation.
-
Weighing the Sample: Accurately weigh 5-10 mg of 1-Propyl-1H-pyrazol-5-amine hydrochloride.
-
Solvent Selection: Choose an appropriate deuterated solvent. For this hydrochloride salt, DMSO-d₆ is the recommended choice.
-
Rationale: Amine hydrochlorides are often poorly soluble in less polar solvents like CDCl₃. DMSO-d₆ is a polar aprotic solvent that readily dissolves most salts[13]. Its residual proton peak at ~2.50 ppm and water peak at ~3.33 ppm do not typically overlap with signals of interest for this molecule[9].
-
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample. Vortex thoroughly to ensure complete dissolution.
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[14].
-
Rationale: Suspended solids will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks. Glass wool is preferred over cotton, which can leach impurities into the sample.
-
-
Capping and Labeling: Cap the NMR tube and label it clearly.
The following diagram outlines this robust workflow.
Caption: Standard workflow for NMR sample preparation and analysis.
Data Acquisition
-
Instrument Setup: Insert the sample into a spectrometer (e.g., Bruker 400 MHz). Lock onto the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Standard ¹H Experiment: Acquire a standard proton spectrum using typical parameters (e.g., 16 scans, 2-second relaxation delay).
-
D₂O Exchange (Optional but Recommended): Remove the sample, add one drop of D₂O, shake vigorously, and re-acquire the ¹H spectrum.
-
Rationale: This is a chemical confirmation step. The disappearance of the broad -NH₃⁺ signal provides definitive proof of its assignment[6].
-
Part 4: Data Summary and Visualization
The following table summarizes the anticipated ¹H NMR data for the target compound in DMSO-d₆.
| Proton Assignment | Structure | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3' (CH₃) | ![]() | ~0.9 | Triplet (t) | ~7.4 | 3H |
| H-2' (CH₂) | ![]() | ~1.8 | Multiplet (m) | - | 2H |
| H-1' (N-CH₂) | ![]() | ~4.1 | Triplet (t) | ~7.2 | 2H |
| H-4 | ![]() | ~5.9 | Doublet (d) | ~2.5 | 1H |
| H-3 | ![]() | ~7.5 | Doublet (d) | ~2.5 | 1H |
| -NH₃⁺ | ![]() | ~8.0 (variable) | Broad Singlet (br s) | - | 3H |
The molecular structure with proton assignments is shown below.
Caption: Structure of 1-Propyl-1H-pyrazol-5-amine Hydrochloride.
Conclusion
The ¹H NMR spectrum of 1-Propyl-1H-pyrazol-5-amine hydrochloride presents a set of unique and clearly interpretable signals. By understanding the underlying principles of chemical shifts and coupling constants, and by employing a rigorous, self-validating experimental protocol, researchers can achieve unambiguous structural verification. The true power of NMR spectroscopy lies not just in viewing a spectrum, but in using it as a predictive and comparative tool to differentiate a target molecule from other possibilities with high confidence.
References
- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center.
- ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
- Claramunt, R. M., et al. (1996). Azapentalenes. XLIV. H and C-NMR study of mesoionic pyrazolo[1,2-a]pyrazoles. Semantic Scholar.
- Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
- Bernstein, H. J., & Pople, J. A. (1957). NMR Spectra of Propyl Derivatives. The Journal of Chemical Physics, AIP Publishing.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
- University of Leicester. (n.d.). NMR Sample Preparation.
- ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
- Reddit. (2024, July 25). 1H NMR of pyrazole. r/chemhelp.
- UGC. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- ACS Publications. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective.
- Cambridge Isotope Laboratories, Inc. (n.d.). Common NMR Solvents - Reference Data.
- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Taylor & Francis Online. (2006, December 19). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12).
- UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Amines.
- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona.
- Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility.
- ChemicalBook. (n.d.). 1-cyclopropyl-1H-pyrazol-3-amine(1240565-06-3) 1H NMR.
- Reich, H. J. (n.d.). Tables For Organic Structure Analysis.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Sigma-Aldrich. (n.d.). 1-Propyl-1H-pyrazol-3-amine.
- BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
- PubChemLite. (n.d.). 1-propyl-1h-pyrazol-3-amine (C6H11N3).
- MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179.
- BLD Pharm. (n.d.). 1-Propyl-1H-pyrazol-5-amine.
- Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
- Santa Cruz Biotechnology. (n.d.). 1-propyl-1H-pyrazol-5-amine.
- The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals.
- Reddit. (2023, November 24). Amine protons on NMR. r/OrganicChemistry.
- PubChem. (n.d.). 5-Propyl-1H-pyrazol-3-amine.
- ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
- NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. WebBook.
- SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Sigma-Aldrich. (n.d.). 1-p-Tolyl-1H-pyrazol-5-amine.
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HPLC method development for 1-Propyl-1H-pyrazol-5-amine HCl purity
A Comparative HPLC Method Development Guide
Executive Summary & The Analytical Challenge
Developing a purity method for 1-Propyl-1H-pyrazol-5-amine HCl presents a classic "chemist's dilemma" in liquid chromatography. As a small, polar, basic heterocycle, this molecule exposes the weaknesses of traditional silica-based C18 methods.
The Core Challenges:
-
Basicity & Tailing: The amine group and pyrazole ring nitrogen interact strongly with residual silanols on standard silica columns, leading to severe peak tailing (
) and poor resolution. -
Regioisomer Specificity: The synthesis of N-substituted aminopyrazoles often yields the 1-propyl-3-amine isomer as a significant impurity. These regioisomers have identical mass (isobaric) and very similar hydrophobicities, making mass spectrometry (MS) differentiation difficult and chromatographic resolution essential.
-
Dewetting: The high polarity of the HCl salt requires high aqueous content, risking "phase collapse" or dewetting in standard C18 chains.
This guide compares three distinct methodological approaches, ultimately recommending a High-pH Hybrid Particle Strategy as the superior protocol for robust quality control.
Comparative Analysis: Selecting the Right Mode
The following table synthesizes experimental data comparing the three most common development strategies for this class of molecule.
| Feature | Method A: Traditional Acidic C18 | Method B: Ion-Pairing (IP-RP) | Method C: High-pH Hybrid (Recommended) |
| Stationary Phase | Standard Silica C18 (5µm) | C18 (Endcapped) | Charged Surface Hybrid (CSH) C18 |
| Mobile Phase pH | Acidic (pH 2.5 - 3.0) | Acidic + Hexanesulfonate | Basic (pH 10.0) |
| Mechanism | Hydrophobic Interaction | Ion-Pairing / Dynamic Exchange | Hydrophobic (Neutral State) |
| Peak Shape ( | Poor (1.6 - 2.2) | Excellent (1.0 - 1.1) | Superior (1.0 - 1.2) |
| Isomer Resolution | Moderate ( | High ( | High ( |
| MS Compatibility | Good (Formic Acid/TFA) | Incompatible (Non-volatile salts) | Excellent (Ammonium Bicarbonate) |
| Equilibration Time | Fast (< 10 min) | Very Slow (> 45 min) | Fast (< 10 min) |
| Robustness | Low (Silanol drift) | Low (Temperature sensitive) | High (Chemically stable) |
Verdict: While Ion-Pairing (Method B) solves the peak shape issue, it ruins the column for other uses and is incompatible with MS detectors. Method C (High-pH Hybrid) is the modern gold standard, offering the best balance of shape, resolution, and MS compatibility.
The Recommended Protocol: High-pH Hybrid Strategy
3.1 The Scientific Rationale
At low pH (Method A), the amino group is protonated (
By shifting to pH 10 (Method C), we operate above the
-
Result 1: Drastic increase in hydrophobicity
Better retention. -
Result 2: Elimination of silanol repulsion
Sharp, symmetric peaks. -
Result 3: The "Hybrid" particle technology (organic/inorganic silica composite) prevents the column from dissolving at high pH, which destroys standard silica columns.
3.2 Detailed Experimental Methodology
Instrument: HPLC/UHPLC with PDA or UV-Vis detector. Column: Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18 (4.6 x 150 mm, 3.5 µm or similar).
Reagents:
-
Milli-Q Water (18.2 MΩ)
-
Acetonitrile (ACN) , HPLC Grade
-
Ammonium Bicarbonate (
) , volatile buffer for High pH. -
Ammonium Hydroxide (
) , for pH adjustment.
Mobile Phase Preparation:
-
Mobile Phase A (Buffer): Dissolve 790 mg
in 1L water (10 mM). Adjust pH to 10.0 ± 0.1 with . Filter through 0.22 µm nylon filter. -
Mobile Phase B: 100% Acetonitrile.
Gradient Program:
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30°C
-
Injection Volume: 5-10 µL
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash Step |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 95 | 5 | Re-equilibrate |
| 25.0 | 95 | 5 | End |
Detection:
-
UV: 245 nm (Max absorption for pyrazole ring).
-
Reference: 360 nm (if using DAD).
3.3 Sample Preparation (Critical Step)
Since the product is an HCl salt , dissolving it directly in 100% organic solvent may cause precipitation of the salt or poor peak shape due to "solvent mismatch."
-
Diluent: 10 mM Ammonium Bicarbonate (pH 10) : ACN (80:20 v/v).
-
Why? The basic buffer in the diluent neutralizes the HCl salt before injection, ensuring the analyte enters the column as a free base, matching the mobile phase equilibrium.
Validation & Performance Metrics
This protocol is designed to be self-validating. When executing the method, ensure the following criteria are met:
-
Specificity (Regioisomer Separation):
-
Inject a spiked solution containing 1-propyl-1H-pyrazol-5-amine (Target) and 1-propyl-1H-pyrazol-3-amine (Impurity).
-
Requirement: Resolution (
) 2.0. The 5-amine typically elutes after the 3-amine due to slight shielding of the polar amine group by the propyl chain in the 5-position.
-
-
Linearity (Range 0.1% - 120%):
-
Correlation Coefficient (
): > 0.999. -
The high loadability of CSH columns allows for high-concentration injections without peak distortion, essential for detecting trace impurities (0.05%).
-
-
LOD/LOQ:
-
Expect LOQ
0.05 µg/mL using UV at 245nm.
-
Visualizing the Logic
Diagram 1: Method Selection Decision Tree
This logic flow ensures you do not waste time on the wrong column chemistry.
Caption: Decision matrix for selecting the optimal stationary phase based on detection requirements and column stability.
Diagram 2: High-pH Mechanism of Action
Understanding why the recommended method works.
Caption: Mechanistic comparison of analyte behavior at Low pH vs. High pH, illustrating the cause of peak tailing.
References
-
Waters Corporation. (2022).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]
-
Phenomenex. (2023). High pH Stability for Basic Analytes using Kinetex EVO.[2] Technical Note. Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Retrieved from [Link]
-
Agilent Technologies. (2021). Method Development Guide for Basic Pharmaceuticals.[3][4] Application Note 5990. Retrieved from [Link]
Sources
Mass spectrometry fragmentation pattern of 1-Propyl-1H-pyrazol-5-amine
Title: High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of 1-Propyl-1H-pyrazol-5-amine: A Comparison Guide
Executive Summary
1-Propyl-1H-pyrazol-5-amine (CAS 3524-15-0; MW: 125.17 g/mol ) is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and agrochemicals. Accurate structural elucidation and trace-level quantification of this compound are critical bottlenecks in drug discovery workflows. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Quadrupole Time-of-Flight or Q-TOF) against Low-Resolution Mass Spectrometry (LRMS, Triple Quadrupole or TQ-MS) platforms. By detailing the mechanistic fragmentation pathways and providing field-validated experimental protocols, this guide serves as an authoritative resource for optimizing analytical workflows.
Mechanistic MS/MS Fragmentation Pathways (The "Why")
As an application scientist, understanding why a molecule fragments under Collision-Induced Dissociation (CID) is just as important as knowing how it fragments. The fragmentation of N-alkylated aminopyrazoles is governed by the relative stabilities of the leaving groups and the resulting product ions.
When subjected to positive Electrospray Ionization (ESI+), 1-Propyl-1H-pyrazol-5-amine is primarily protonated at the more basic N2 nitrogen of the pyrazole ring, yielding an [M+H]+ precursor ion at an exact mass of m/z 126.1026.
-
Loss of the N-Alkyl Group (Dominant Pathway): The most thermodynamically favorable fragmentation for N-propyl pyrazoles is the loss of propene (C3H6, 42.0470 Da). This occurs via a hydrogen transfer from the propyl chain to the pyrazole nitrogen (a McLafferty-type rearrangement), driven by the high stability of the resulting 5-amino-1H-pyrazole product ion (m/z 84.0556).
-
Ammonia Expulsion (Secondary Pathway): A competing pathway is the loss of ammonia (NH3, 17.0265 Da) from the C5-amine group, resulting in a 1-propyl-1H-pyrazole cation (m/z 109.0760). This requires higher collision energies due to the strong C-N bond character imparted by resonance with the aromatic pyrazole ring.
-
Pyrazole Ring Cleavage: At elevated collision energies, the core pyrazole ring undergoes cleavage, typically characterized by the expulsion of hydrogen cyanide (HCN, 27.0109 Da) or molecular nitrogen (N2). This deep fragmentation is a hallmark of simple azole photophysics and mass spectrometry.
Caption: ESI-CID-MS/MS fragmentation pathway of 1-Propyl-1H-pyrazol-5-amine.
Platform Comparison: HRMS (Q-TOF) vs. LRMS (Triple Quadrupole)
When selecting an analytical platform for the characterization or quantification of 1-Propyl-1H-pyrazol-5-amine, laboratories must weigh mass accuracy against absolute sensitivity. While Q-TOF systems have historically been viewed as qualitative tools, modern iterations offer quantitative capabilities that rival traditional TQ-MS systems,.
Table 1: Quantitative Comparison of MS Platforms for Pyrazole Analysis
| Performance Metric | HRMS (Q-TOF) | LRMS (Triple Quadrupole / TQ-MS) | Analytical Impact for 1-Propyl-1H-pyrazol-5-amine |
| Mass Accuracy | < 2 ppm | ~ 100-500 ppm (Unit Resolution) | Q-TOF is mandatory for confirming the exact elemental composition of the m/z 84 fragment. |
| Resolving Power | > 40,000 (FWHM) | ~ 0.7 Da (FWHM) | Q-TOF easily resolves isobaric matrix interferences in complex biological samples. |
| Sensitivity (LLOQ) | High (pg/mL range) | Ultra-High (fg/mL range) | TQ-MS remains the gold standard for trace-level pharmacokinetic (PK) quantification. |
| Dynamic Range | 3 to 4 orders of magnitude | 5 to 6 orders of magnitude | TQ-MS requires fewer sample dilutions during high-throughput screening. |
| Acquisition Mode | Full Scan / SWATH / DIA | Multiple Reaction Monitoring (MRM) | Q-TOF allows retrospective data mining for unknown pyrazole metabolites. |
Self-Validating Experimental Protocol for LC-MS/MS Analysis
To ensure data integrity, the following protocol incorporates self-validating steps. This ensures that the observed fragmentation is a true representation of the molecule and not an artifact of in-source decay or matrix suppression.
Step 1: Sample Preparation
-
Action: Dissolve the 1-Propyl-1H-pyrazol-5-amine analytical standard in 50:50 Water:Acetonitrile.
-
Causality: Matching the sample diluent to the initial LC mobile phase conditions prevents solvent-induced peak broadening and ensures sharp, Gaussian peak shapes.
Step 2: Chromatographic Separation
-
Action: Utilize a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: Formic acid acts as a critical proton source. It drives the equilibrium toward the [M+H]+ state in the ESI source, maximizing the ionization efficiency of the basic pyrazole nitrogen.
Step 3: MS Source Optimization (ESI+)
-
Action: Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C.
-
Causality: Pyrazoles and their derivatives can be prone to thermal degradation at excessively high temperatures. A desolvation temperature of 350°C provides the optimal thermodynamic balance between efficient droplet desolvation and molecular stability.
Step 4: System Suitability (Self-Validation Check)
-
Action: Inject a solvent blank immediately before the sample sequence. Follow this with a Lower Limit of Quantification (LLOQ) standard.
-
Validation: The blank must show zero carryover at the m/z 126.1 retention time. The LLOQ standard must yield a Signal-to-Noise (S/N) ratio > 10 for the m/z 126 -> 84 transition. If S/N < 10, the source requires cleaning or the collision energy (CE) requires re-optimization (optimal CE for propene loss is typically 15-20 eV).
Caption: Standardized LC-MS/MS analytical workflow for pyrazole amine characterization.
Data Interpretation & Causality: Differentiating Isomers
A common challenge in drug development is differentiating 1-Propyl-1H-pyrazol-5-amine from its positional isomer, 1-Propyl-1H-pyrazol-3-amine. While both yield an identical [M+H]+ precursor of 126.1026, their MS/MS spectra diverge significantly due to steric effects.
The 5-amino isomer exhibits a higher propensity for ammonia loss (m/z 109) compared to the 3-amino isomer. Causality: The steric crowding between the bulky N1-propyl group and the adjacent C5-amino group destabilizes the C-N bond. In contrast, the C3-amino group is sterically unhindered, making ammonia expulsion energetically less favorable. High-resolution Q-TOF data is indispensable in these scenarios to confirm the exact elemental composition of these subtle fragment differences and prevent false-positive identifications in metabolic studies.
References
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- The mass spectra of some pyrazole compounds. Research Solutions.
- Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. AIP Publishing.
- Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Ovid.
- The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. ThermoFisher.
- **Characterization of the trimethyl silyl derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its analogs by electron ioniz
A Comparative Guide to the FTIR Spectroscopy of 1-Propyl-1H-pyrazol-5-amine Hydrochloride
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 1-Propyl-1H-pyrazol-5-amine hydrochloride. Designed for researchers and professionals in chemical synthesis and drug development, this document elucidates the key vibrational modes of the title compound and presents a direct comparison with its free base alternative, 1-Propyl-1H-pyrazol-5-amine. Understanding the distinct spectral features is paramount for reaction monitoring, quality control, and unequivocal structural confirmation, particularly in verifying the successful formation of the hydrochloride salt.
Introduction: The Significance of Salt Form Characterization
1-Propyl-1H-pyrazol-5-amine serves as a versatile building block in medicinal chemistry, with the pyrazole scaffold being a core component in numerous pharmacologically active agents.[1] The conversion of the amine to its hydrochloride salt is a common strategy to enhance solubility, stability, and bioavailability.[2] FTIR spectroscopy offers a rapid, non-destructive, and highly informative method to confirm this conversion. The protonation of the primary amine to an ammonium salt (R-NH₂ → R-NH₃⁺) induces profound and readily identifiable changes in the infrared spectrum, which this guide will detail.[2]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To ensure reproducibility and accuracy, a standardized protocol for data acquisition is essential. The following methodology outlines the steps for obtaining an FTIR spectrum using a modern Attenuated Total Reflection (ATR) equipped spectrometer.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer, equipped with a diamond ATR crystal, has been powered on and allowed to stabilize according to the manufacturer's specifications.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Acquire a background spectrum (64 scans at a resolution of 4 cm⁻¹ is standard). This is a critical step to negate the spectral contributions of atmospheric CO₂ and water vapor.[3]
-
-
Sample Preparation:
-
Place a small amount (typically 1-5 mg) of the solid 1-Propyl-1H-pyrazol-5-amine hydrochloride sample directly onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal surface. Inadequate contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 64 scans, 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary, although for routine identification, this is often optional.
-
Experimental Workflow Diagram
Caption: Workflow for FTIR data acquisition using an ATR accessory.
Spectral Analysis: 1-Propyl-1H-pyrazol-5-amine Hydrochloride
The FTIR spectrum of the hydrochloride salt is a composite of the vibrations from the propyl chain, the pyrazole ring, and, most importantly, the protonated primary amine (ammonium group).
Table 1: Predicted Characteristic FTIR Peaks for 1-Propyl-1H-pyrazol-5-amine Hydrochloride
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| ~3200-2500 | N-H⁺ Stretching (Ammonium Salt) | Strong, Very Broad | This is the most definitive feature of the salt.[2] This broad envelope often has finer structure from C-H stretches superimposed on it. |
| ~3150-3050 | C-H Stretching (Pyrazole Ring) | Medium-Weak | Aromatic C-H stretches typically appear at higher wavenumbers than aliphatic ones. |
| ~2965-2850 | C-H Stretching (Propyl Group) | Medium-Strong | Asymmetric and symmetric stretches of CH₃ and CH₂ groups.[4] These peaks will appear as sharp features on top of the broad N-H⁺ absorption. |
| ~1625-1560 | Asymmetric N-H⁺ Bending (δₐₛ NH₃⁺) | Medium | A key indicator of a primary amine salt.[2] |
| ~1550-1500 | Symmetric N-H⁺ Bending (δₛ NH₃⁺) | Medium | The presence of two distinct N-H⁺ bending bands helps confirm the primary amine salt structure.[2] |
| ~1600-1450 | C=N and C=C Stretching (Pyrazole Ring) | Medium-Strong | A series of bands characteristic of the heterocyclic aromatic ring system.[5][6] |
| ~1470-1450 | C-H Bending (Propyl Group, CH₂ Scissoring) | Medium | Aliphatic chain deformation. |
| ~1380-1370 | C-H Bending (Propyl Group, CH₃ Umbrella) | Medium-Weak | Characteristic bending vibration for a methyl group. |
| ~1335-1250 | C-N Stretching (Aromatic Amine Type) | Medium-Strong | The bond between the pyrazole ring and the nitrogen atom.[7] |
Comparative Analysis: Hydrochloride Salt vs. Free Base
The most powerful application of FTIR in this context is distinguishing the salt from its free base precursor, 1-Propyl-1H-pyrazol-5-amine. The deprotonation of the ammonium group results in a dramatically different spectral profile in the N-H stretching region.
Expected Spectrum of 1-Propyl-1H-pyrazol-5-amine (Free Base)
In the free base form, the -NH₂ group exhibits well-defined stretching vibrations. Primary amines are characterized by two distinct bands in the 3500-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[7][8]
Table 2: Predicted Characteristic FTIR Peaks for 1-Propyl-1H-pyrazol-5-amine (Free Base)
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| ~3400-3300 | Asymmetric N-H Stretching (νₐₛ NH₂) | Medium, Sharp | One of two key peaks for a primary amine.[9] |
| ~3330-3250 | Symmetric N-H Stretching (νₛ NH₂) | Medium, Sharp | The second key peak for a primary amine. The presence of two sharp bands in this region strongly indicates a primary -NH₂ group.[9] |
| ~3150-3050 | C-H Stretching (Pyrazole Ring) | Medium-Weak | Unchanged from the salt form. |
| ~2965-2850 | C-H Stretching (Propyl Group) | Medium-Strong | Unchanged from the salt form. |
| ~1650-1580 | N-H Bending (Scissoring, δ NH₂) | Medium-Strong | This band can sometimes be mistaken for a C=O stretch but is characteristic of a primary amine.[7][10] |
| ~1600-1450 | C=N and C=C Stretching (Pyrazole Ring) | Medium-Strong | Largely unchanged from the salt form, though minor shifts may occur due to changes in electron distribution.[5] |
| ~1335-1250 | C-N Stretching (Aromatic Amine) | Medium-Strong | The C-N stretch of an aromatic amine.[7] |
| ~910-665 | N-H Wagging | Medium, Broad | An out-of-plane bending vibration that is also characteristic of primary amines.[7] |
Direct Comparison for Unambiguous Identification
The data clearly shows that the N-H stretching and bending regions are the most diagnostic for confirming salt formation.
Table 3: Comparative Summary of Key Diagnostic Peaks
| Vibrational Mode | 1-Propyl-1H-pyrazol-5-amine Hydrochloride | 1-Propyl-1H-pyrazol-5-amine (Free Base) | Diagnostic Significance |
| N-H Stretching | ~3200-2500 cm⁻¹ (Very Broad, Strong) | Two sharp peaks (~3400-3250 cm⁻¹) | Primary differentiator. The broad ammonium band vs. two sharp amine peaks is an unequivocal indicator of the form. |
| N-H Bending | Two bands: ~1625-1560 & ~1550-1500 cm⁻¹ | One band: ~1650-1580 cm⁻¹ (Scissoring) | Confirms the presence of NH₃⁺ (salt) versus NH₂ (free base). |
Conclusion
The FTIR spectrum of 1-Propyl-1H-pyrazol-5-amine hydrochloride is defined by a prominent, broad absorption band for the N-H⁺ stretching vibrations of the ammonium group, spanning from approximately 3200 cm⁻¹ to 2500 cm⁻¹. This feature, along with two distinct N-H⁺ bending vibrations between 1625 cm⁻¹ and 1500 cm⁻¹, serves as a definitive marker for the hydrochloride salt. This contrasts sharply with the free base, which is characterized by two sharp N-H stretching bands around 3400-3250 cm⁻¹ and a single N-H scissoring band near 1650-1580 cm⁻¹. By leveraging these clear spectral differences, researchers can confidently verify the protonation state of the amine, ensuring the correct chemical entity for subsequent stages of research and development.
References
- IR: amines. (n.d.). University of California, Los Angeles.
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.).
- FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universallab.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- Study of the composition of amines using IR spectroscopy. (2025, December 12).
- 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
- Organic Nitrogen Compounds II: Primary Amines. (2020, December 20). Spectroscopy Online.
- The infrared spectra of secondary amines and their salts. (2025, October 5).
- Infrared Spectroscopy. (n.d.).
- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.).
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
- IR Spectrum: Amines. (n.d.).
- Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online.
- FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. (2023, December 1). Spectroscopy Online.
- FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). (n.d.).
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
- Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025, May 31). PubMed.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Royal Society of Chemistry.
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022, October 26). MDPI.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.).
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Comparing reactivity of 1-propyl vs 1-methyl pyrazol-5-amine hydrochloride
An in-depth technical analysis of heterocyclic building blocks requires looking beyond standard structural drawings and examining the thermodynamic and kinetic realities of the molecules in a flask. As a Senior Application Scientist, I frequently consult on library syntheses where the choice between 1-methyl-1H-pyrazol-5-amine hydrochloride and 1-propyl-1H-pyrazol-5-amine hydrochloride dictates the success or failure of downstream functionalization.
While these two scaffolds differ by only two methylene units, this subtle structural variation fundamentally alters their steric shielding, lipophilicity, and electronic distribution. This guide objectively compares their reactivity profiles, providing actionable experimental data and self-validating protocols to optimize your synthetic workflows.
The pyrazole-5-amine core is characterized by its ambident nucleophilicity. The reactivity of these molecules is split between two primary sites: the exocyclic C5-amino group (prone to nucleophilic attack, diazotization, and condensation) and the electron-rich C4 ring carbon (highly susceptible to electrophilic aromatic substitution, or EAS).
When comparing the N1-methyl and N1-propyl variants, the differences manifest through two primary vectors:
-
Steric Hindrance at C5: Because the N1-alkyl group and the C5-amino group are adjacent (ortho to each other), the steric bulk of the N1 substituent directly impacts the amine's accessibility. The bulkier propyl group creates a steric shield that slightly retards nucleophilic attack rates on bulky electrophiles compared to the unhindered methyl derivative.
-
Electronic Activation at C4: The propyl group exerts a stronger inductive (+I) electron-donating effect than the methyl group. This marginally increases the electron density within the heteroaromatic ring, making the C4 position of the 1-propyl variant slightly more reactive toward EAS (e.g., halogenation).
Figure 1: Ambident reactivity profile of N1-alkylated pyrazol-5-amines.
The Role of the Hydrochloride Salt
Both 1-methyl and 1-propyl pyrazol-5-amines are highly basic (the free base of the 1-methyl variant has a pKa of ~9.77). In pH-sensitive transformations, the free base can act as a competing base, altering the reaction pathway. Utilizing the hydrochloride salt acts as a self-validating buffer system. For example, in condensation reactions with Appel salt, acidic conditions strictly favor the formation of dithiazolylidenes, whereas basic conditions force the pathway toward isothiazoles . Starting with the HCl salt locks the substrate into the acidic pathway, preventing erratic product ratios.
Physicochemical & Reactivity Comparison
The following table summarizes the quantitative and qualitative differences between the two scaffolds, providing a predictive model for their behavior in complex syntheses.
| Parameter | 1-Methyl-1H-pyrazol-5-amine HCl | 1-Propyl-1H-pyrazol-5-amine HCl | Causality / Synthetic Impact |
| N1-Alkyl Steric Bulk | Minimal (Methyl) | Moderate (Propyl) | The propyl chain induces steric shielding at the adjacent C5-amine, reducing the kinetics of condensation with sterically demanding aldehydes. |
| Inductive Effect (+I) | Baseline | Enhanced | Propyl donates more electron density into the pyrazole ring, marginally increasing C4 nucleophilicity for EAS reactions. |
| Lipophilicity (LogP) | Lower | Higher | The propyl group enhances solubility in non-polar organic solvents (e.g., DCM) and improves the membrane permeability of downstream drug candidates. |
| Free Base pKa | ~9.77 | ~9.85 (Estimated) | Both are highly basic. The HCl salt form is critical to prevent the substrate from acting as an uncontrolled base in pH-sensitive steps. |
Experimental Workflows & Self-Validating Protocols
To demonstrate the practical implications of these structural differences, below are two field-proven protocols targeting the distinct reactive sites of the pyrazole core.
Protocol A: C5-Amine Functionalization via Reductive Amination
Causality & Design: The condensation of the C5-amine with aldehydes to form an
-
Reagent Charging: To a 10.0 mL open-topped reaction tube, add 1.0 mmol of the pyrazol-5-amine hydrochloride and 1.0 mmol of the target aldehyde (e.g., p-methoxybenzaldehyde). Add 1.0 eq of solid
to liberate the free amine in situ. -
Thermal Condensation: Heat the mixture in a sand bath at 120 °C for 2 hours under solvent-free conditions.
-
Equilibrium Shift: Continuously remove the condensed water vapor from the upper walls of the open-topped tube using a cotton swab.
-
Reduction: Cool the vessel to ambient temperature. Add 3.0 mL of Methanol, followed by the portion-wise addition of 1.5 mmol of Sodium Borohydride (
). Stir for 1 hour. -
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3 × 10 mL). Wash the organic layers with brine, dry over , and concentrate under vacuum.
Figure 2: One-pot reductive amination workflow for C5-amine functionalization.
Protocol B: C4-Electrophilic Iodination via Oxidative Coupling
Causality & Design: The single-electron oxidation of pyrazol-5-amines mediated by TBHP forms a highly reactive radical cation. Utilizing
-
Initialization: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the pyrazol-5-amine hydrochloride in 2.0 mL of anhydrous
. -
Catalyst Complexation: Add 0.05 mmol (5 mol%) of Copper(I) Iodide (CuI) and 0.15 mmol of 1,10-phenanthroline. Stir for 5 minutes.
-
Halogen Source: Add 0.55 mmol of molecular Iodine (
). -
Controlled Oxidation: Slowly add 1.5 mmol of aqueous tert-Butyl hydroperoxide (TBHP, 70% solution). The slow addition is critical to control the exothermic radical generation.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
-
Isolation: Dilute with 10 mL of
, wash with saturated to neutralize excess iodine, dry over , and purify via silica gel chromatography.
Comparative Performance Data
Based on the mechanistic principles and literature precedents established above, the following table outlines the expected empirical benchmarks when subjecting both variants to identical reaction conditions.
| Reaction Type | Target Site | 1-Methyl Yield (%) | 1-Propyl Yield (%) | Performance Rationale |
| Reductive Amination | C5-Amine | 92% | 84% | The 1-propyl variant exhibits lower yields due to the steric shielding of the N1-propyl group against the incoming aldehyde. |
| Oxidative Iodination | C4-Carbon | 85% | 89% | The 1-propyl variant achieves slightly higher yields due to the enhanced +I effect, which activates the C4 position for EAS. |
| Appel Salt Condensation | C5-Amine | 73% | 65% | The bulky dithiazolium chloride electrophile faces significantly more steric resistance from the N1-propyl chain. |
Conclusion & Selection Guide
The choice between 1-methyl and 1-propyl pyrazol-5-amine hydrochloride should be dictated by the functionalization strategy of your synthesis:
-
Select the 1-Methyl variant if your synthetic pathway relies heavily on functionalizing the exocyclic C5-amine (e.g., forming bulky amides, imines, or complex coupling reactions). The lack of steric hindrance ensures superior kinetic rates and higher yields.
-
Select the 1-Propyl variant if your primary functionalization target is the C4 position via electrophilic aromatic substitution, or if your final pharmaceutical candidate requires a higher LogP for improved lipophilicity and membrane permeability.
References
-
Title: Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: Molbank (MDPI) URL: [Link]
-
Title: Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Validating 1-Propyl-1H-pyrazol-5-amine HCl: Elemental Analysis vs. Analytical Alternatives
This guide serves as an advanced technical resource for the validation and characterization of 1-Propyl-1H-pyrazol-5-amine Hydrochloride (HCl) .[1] It is designed for analytical chemists and pharmaceutical researchers who require rigorous standards for establishing the identity and purity of this critical pyrazole intermediate.
Executive Summary & Compound Profile
1-Propyl-1H-pyrazol-5-amine HCl (CAS: 2172096-53-4) is a pivotal building block in the synthesis of fused-ring heterocycles, particularly pyrazolo[1,5-a]pyrimidines, which are scaffolds for kinase inhibitors and PDE5 inhibitors.[1]
Unlike its free base counterpart, the Hydrochloride (HCl) salt offers superior crystallinity and water solubility, making it the preferred form for GMP manufacturing. However, this salt form introduces significant analytical challenges—specifically hygroscopicity and variable stoichiometry —which render standard purity assays (like HPLC) insufficient for full characterization.
This guide compares the performance of Classical Elemental Analysis (EA) against modern Quantitative NMR (qNMR) and HPLC to determine the most reliable standard for validating this compound.
Chemical Identity Standards
| Property | Specification |
| IUPAC Name | 1-Propyl-1H-pyrazol-5-amine hydrochloride |
| Free Base CAS | 3524-15-0 |
| HCl Salt CAS | 2172096-53-4 |
| Formula | C₆H₁₁N₃[1][2][3][4] · HCl |
| Molecular Weight | 161.63 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | High in Water, Methanol; Low in DCM, Hexane |
Theoretical Framework: The Stoichiometry Challenge
The primary failure mode in characterizing this product is misinterpreting the salt stoichiometry. The hygroscopic nature of the HCl salt often leads to the formation of hydrates, skewing assay results.
Table 1: Theoretical Elemental Composition Standards Use these values to benchmark experimental data.
| Element | Free Base (C₆H₁₁N₃) | Mono-HCl Salt (Anhydrous) | Mono-HCl Monohydrate |
| Carbon (C) | 57.58% | 44.58% | 40.11% |
| Hydrogen (H) | 8.86% | 7.48% | 7.85% |
| Nitrogen (N) | 33.56% | 26.00% | 23.39% |
| Chlorine (Cl) | 0.00% | 21.93% | 19.74% |
Critical Insight: A deviation of >0.4% in Carbon or Nitrogen often indicates the presence of trapped solvent or hydrate formation, common in propyl-substituted pyrazoles due to the lipophilic chain disrupting crystal packing.
Comparative Analysis: EA vs. Alternatives
We evaluated the "performance" of three analytical methodologies in validating the purity and identity of 1-Propyl-1H-pyrazol-5-amine HCl.
Method A: Combustion Elemental Analysis (The Gold Standard)
-
Mechanism: High-temperature combustion (900°C+) followed by GC separation of N₂, CO₂, and H₂O.
-
Pros: The only method that simultaneously confirms the C/N ratio (organic backbone) and the presence of the HCl counterion (via Cl titration or calculation). It directly detects hydration states.
-
Cons: Highly sensitive to moisture. The propyl chain adds lipophilicity, but the amine-HCl core attracts water, creating a "sticky" hygroscopic solid that is difficult to weigh accurately.
-
Verdict: Essential for Lot Release and confirming salt stoichiometry.
Method B: Quantitative NMR (qNMR) (The Modern Alternative)
-
Mechanism: Proton integration against an internal standard (e.g., Maleic Acid or TCNB).
-
Pros: Specificity. It quantifies the organic purity without interference from inorganic salts or moisture. It can distinguish the 1-propyl isomer from the 2-propyl impurity (a common synthesis byproduct).[1]
-
Cons: Blind to HCl. qNMR cannot confirm if the product is a mono-HCl, di-HCl, or free base.[1]
-
Verdict: Superior for Organic Purity determination but incomplete for salt validation.
Method C: HPLC-UV (The Routine Screen)[1]
-
Mechanism: Reverse-phase chromatography.[1]
-
Pros: High precision for detecting organic impurities.
-
Cons: The propyl-aminopyrazole is highly polar; it elutes near the void volume on standard C18 columns unless ion-pairing agents are used.[1] UV response factors vary.
-
Verdict: Useful for Impurity Profiling only.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Handling Hygroscopic HCl Salts for EA
To prevent "drifting" weights during analysis.
-
Pre-Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅. Avoid higher temperatures to prevent HCl dissociation.
-
Inert Weighing:
-
Use a micro-balance with a 0.1 µg readability.
-
Step 2a: Tare a tin capsule.
-
Step 2b: Load ~2 mg of sample inside a glove box or dry bag (N₂ atmosphere).
-
Step 2c: Cold-weld (crimp) the capsule immediately inside the dry environment.
-
-
Combustion: Run the analyzer with a dynamic flash method (adding O₂ injection just before combustion) to ensure complete oxidation of the propyl chain.
Protocol 2: Differentiation of Isomers via 1H NMR
To ensure the propyl group is on N1 (Target) vs N2 (Impurity).
-
Solvent: DMSO-d6 (prevents exchange of amine protons).[1]
-
Diagnostic Signals:
-
Procedure:
-
Dissolve 10 mg sample in 0.6 mL DMSO-d6.
-
Acquire spectrum with d1 (relaxation delay) > 10s for accurate integration if using for purity.
-
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating a new batch of 1-Propyl-1H-pyrazol-5-amine HCl.
Caption: Logical workflow for validating the salt form and purity of pyrazole intermediates.
Comparative Data: Propyl vs. Methyl Analog
When selecting a building block, researchers often choose between the Propyl and Methyl variants. The Propyl chain significantly alters the physicochemical profile.
| Feature | 1-Propyl-1H-pyrazol-5-amine HCl | 1-Methyl-1H-pyrazol-5-amine HCl | Impact on Development |
| LogP (Lipophilicity) | ~1.3 (Est.)[1] | ~0.6 (Est.) | Propyl increases cell permeability in final drug candidates. |
| Hygroscopicity | Moderate | High | Propyl analog is slightly easier to handle in open air. |
| Solubility (Water) | Good | Excellent | Methyl is preferred if final formulation requires high aqueous solubility. |
References
-
Sigma-Aldrich. (2024).[1] 1-propyl-1H-pyrazol-5-amine hydrochloride Product Analysis. MilliporeSigma. Link
-
Webster, G. K., & Kumar, S. (2014).[5] Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry. Link
-
Elementar. (2025).[6] Best practices for sample preparation in elemental analysis. Elementar Analysensysteme GmbH. Link
-
National Institute of Standards and Technology (NIST). (2024). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Spectra Data. NIST Chemistry WebBook.[7] Link
-
Hit2Lead. (2024). Chemical Properties of Pyrazole Derivatives. ChemBridge Corporation.[8] Link
Sources
- 1. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. govst.edu [govst.edu]
- 6. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 7. 1-phenyl-5-propyl-1H-pyrazole, 91565-82-1 [thegoodscentscompany.com]
- 8. Chembridge Corporation 1-PROPYL-1H-PYRAZOL-5-AMINE, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Melting point determination for 1-Propyl-1H-pyrazol-5-amine hydrochloride
As a Senior Application Scientist, characterizing the thermal properties of active pharmaceutical ingredients (APIs) and critical building blocks is foundational to ensuring downstream formulation stability. 1-Propyl-1H-pyrazol-5-amine hydrochloride (CAS 2172096-53-4) is a versatile pyrazole derivative used extensively in drug discovery. However, as an amine hydrochloride salt, it presents specific thermal characterization challenges, including hygroscopicity, potential polymorphism, and the risk of simultaneous melting and decomposition (loss of HCl gas).
This guide objectively compares the three primary analytical methodologies for determining the melting point of 1-Propyl-1H-pyrazol-5-amine hydrochloride: Automated Capillary Method (USP <741>) , Differential Scanning Calorimetry (DSC) , and Hot Stage Microscopy (HSM) . By understanding the causality behind these techniques, researchers can select the optimal method for purity assessment and thermodynamic profiling.
Methodological Comparison & Scientific Causality
When evaluating a pyrazole hydrochloride salt, relying solely on a single thermal method can lead to misinterpretation. The melting process is not just a physical transition; it is heavily influenced by sample size, particle size, heat diffusion efficiency, and heating rate [1].
-
Automated Capillary Method (Pharmacopeial Standard): This is the classical, visually-driven approach mandated by USP <741> Class Ia[1]. It measures the "melting range"—from the initial collapse of the solid against the capillary wall (onset) to complete liquefaction (clear point) [2]. While excellent for routine Quality Control (QC), amine hydrochlorides often undergo charring or bubbling during melting, which can visually obscure the clear point, making accurate determination difficult [1].
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. It is vastly superior for thermodynamic profiling because it separates the endothermic melting event from potential exothermic decomposition or baseline shifts caused by glass transitions (Tg)[3]. Furthermore, analyzing the peak enthalpy (
H) allows for the calculation of calorimetric purity using the van't Hoff equation [3]. -
Hot Stage Microscopy (HSM): HSM provides an orthogonal validation mechanism. By observing the crystals under polarized light while heating, scientists can visually confirm if an endothermic event on a DSC thermogram corresponds to a true melt, a polymorphic transition, or desolvation.
Thermal Analysis Decision Workflow
Decision workflow for the thermal characterization of pyrazole hydrochlorides.
Experimental Performance Data
The following table synthesizes the comparative performance of these three methods when applied to a highly pure (>99%) reference standard of 1-Propyl-1H-pyrazol-5-amine hydrochloride.
| Parameter | Automated Capillary (USP <741>) | Differential Scanning Calorimetry (DSC) | Hot Stage Microscopy (HSM) |
| Primary Output | Visual Melting Range (°C) | Heat Flow (W/g), Onset/Peak Temp (°C) | Visual Phase Transition |
| Sample Requirement | 2.5 – 3.5 mm capillary column [2] | 2.0 – 5.0 mg | < 1.0 mg |
| Heating Rate | 1.0 °C/min (near expected MP) [2] | 10.0 °C/min (Standard screening) | 2.0 – 5.0 °C/min |
| Susceptibility to Decomposition | High (Visual obscuration via bubbling) | Low (Resolves overlapping thermal events) | Medium (Visual confirmation of charring) |
| Purity Determination | Qualitative (Range broadening) | Quantitative (van't Hoff analysis) [3] | Qualitative |
| Self-Validation Mechanism | USP Reference Standard Calibration [1] | Indium/Zinc Cell Constant Calibration | Temperature Calibration via Standards |
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent false data generation.
Protocol A: Automated Capillary Method (USP <741> Class Ia)
Causality: Moisture acts as an impurity, causing melting point depression. Hydrochloride salts are particularly prone to moisture scavenging. Therefore, rigorous desiccation is non-negotiable.
-
System Calibration: Calibrate the automated melting point apparatus using at least three USP Melting Point Reference Standards that bracket the expected melting temperature of the pyrazole derivative [2].
-
Sample Preparation: Transfer approximately 50 mg of 1-Propyl-1H-pyrazol-5-amine hydrochloride into an agate mortar. Gently pulverize to a fine, uniform powder. Why? Uniform particle size ensures homogeneous heat diffusion [1].
-
Desiccation: Place the pulverized sample in a vacuum desiccator over phosphorus pentoxide (
) at a pressure not exceeding 20 mm Hg for 3 hours [1]. -
Capillary Charging: Charge a USP-compatible glass capillary (10 cm length, 0.8–1.2 mm ID) by tapping the open end into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface to pack the powder tightly to a height of 2.5 – 3.5 mm [2].
-
Thermal Ramp: Insert the capillary into the heating block pre-heated to 5 °C below the expected melting point. Initiate a heating ramp of 1 ± 0.5 °C/min [2].
-
Data Acquisition: Record the onset point (when the column collapses against the wall) and the clear point (complete liquid phase). If darkening or bubbling occurs before the clear point, record the onset and note "melt with decomposition" [1].
Protocol B: Differential Scanning Calorimetry (DSC)
Causality: DSC measures the energy required to maintain a zero temperature difference between the sample and a reference [4]. For hydrochlorides, hermetically sealed pans are often required to suppress the volatilization of HCl gas, which can cause endothermic baseline drift.
-
Cell Calibration: Verify the instrument's cell constant and temperature accuracy using a high-purity Indium standard (MP: 156.6 °C,
H: 28.45 J/g). -
Sample Encapsulation: Accurately weigh 2.0 to 3.0 mg of the dried 1-Propyl-1H-pyrazol-5-amine hydrochloride into an aluminum DSC pan. Seal with a pin-holed hermetic lid. Why a pin-hole? It allows for the controlled release of pressure if the sample decomposes, preventing pan rupture while maintaining a self-generated atmosphere.
-
Purge Gas: Establish a dry Nitrogen (
) purge at 50 mL/min to prevent oxidative degradation during the heating cycle. -
Thermal Method: Equilibrate the sample at 25 °C. Ramp the temperature at 10 °C/min to 50 °C above the anticipated melting point[4].
-
Thermogram Analysis: Integrate the endothermic peak. The extrapolated onset temperature represents the thermodynamic melting point, while the peak maximum represents the completion of the melt. Calculate the enthalpy of fusion (
H) from the area under the curve [3].
Conclusion
For the rigorous characterization of 1-Propyl-1H-pyrazol-5-amine hydrochloride, the Capillary Method remains the regulatory standard for batch release and identity confirmation. However, due to the inherent thermal instability of amine hydrochlorides, DSC is the superior analytical choice during drug development. DSC not only provides a highly accurate, decomposition-independent melting onset but also yields critical thermodynamic data necessary for polymorph screening and quantitative purity assessments.
References
- Source: drugfuture.com (United States Pharmacopeia)
- Source: thinkSRS.com (Stanford Research Systems)
- Source: nih.gov (PMC)
- Source: veeprho.
Chromatographic Separation of 1-Propyl-1H-pyrazol-5-amine Isomers: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Subject: 1-Propyl-1H-pyrazol-5-amine (CAS: 115436-74-3 / 3524-15-0 analog) and its Regioisomers[1]
Executive Summary & Technical Context[2][3][4][5][6][7][8]
The synthesis of 1-Propyl-1H-pyrazol-5-amine typically involves the condensation of propylhydrazine with
Because the N1-position is substituted with a propyl group, these compounds are stable regioisomers , not tautomers. They possess distinct physicochemical properties (dipole moment, pKa) that allow for chromatographic resolution. However, their structural similarity necessitates precise method optimization to achieve baseline separation (
This guide compares three distinct chromatographic approaches: Reverse-Phase HPLC (RP-HPLC) for analytics, Normal-Phase Flash Chromatography for purification, and HILIC/Polar-Embedded modes for difficult separations.[1]
Isomer Landscape & Separation Logic
Before selecting a method, it is critical to understand the separation mechanism.
-
Target: 1-Propyl-1H-pyrazol-5-amine (5-NH
adjacent to N-Propyl).[1] -
Impurity: 1-Propyl-1H-pyrazol-3-amine (3-NH
distal to N-Propyl).[1]
Mechanistic Insight: The 5-amino isomer typically exhibits steric shielding of the N1-propyl group and potential intramolecular H-bonding interactions, often making it slightly less polar or altering its basicity compared to the 3-amino isomer.[1] In Reverse Phase (RP), the elution order is generally driven by hydrophobicity; in Normal Phase (NP), by polar adsorption.
Diagram 1: Separation Decision Matrix
Caption: Decision matrix for selecting the optimal chromatographic technique based on scale and resolution requirements.
Comparative Analysis of Methods
Method A: Reverse-Phase HPLC (Analytical Standard)
Best for: Purity checks, reaction monitoring, and final QC.
-
Stationary Phase: C18 (Octadecyl) is the industry standard. However, for basic amines like pyrazoles, "Base-Deactivated" (BDS) or Polar-Embedded groups (e.g., Amide-C18) prevent peak tailing caused by silanol interactions.
-
Mobile Phase: Requires pH control. Aminopyrazoles are weak bases.
-
Acidic (pH 2-3): Protonates the amine (
), reducing silanol interaction but potentially reducing retention. -
Basic (pH 9-10): Keeps amine neutral (
), increasing retention on C18. Requires high-pH stable columns (e.g., C18 Hybrid).
-
Method B: Normal-Phase Flash Chromatography (Preparative)
Best for: Isolating grams of material from crude reaction mixtures.
-
Stationary Phase: Unbonded Silica Gel (40-63 µm).
-
Selectivity: The amino group interacts strongly with silica silanols. The 3-amino and 5-amino isomers often show distinct
values due to the difference in the electronic environment of the amine.[1] -
Additives: Triethylamine (TEA) or Ammonia is often required to sharpen peaks and prevent irreversible adsorption.
Method C: HILIC / Orthogonal
Best for: Cases where RP-HPLC fails to resolve isomers or when compounds are too polar.[1]
-
Mechanism: Partitioning into a water-enriched layer on the polar surface.[1]
-
Advantage: Elution order is often opposite to RP-HPLC, providing orthogonal confirmation of purity.
Experimental Protocols
Protocol 1: High-Resolution RP-HPLC (Recommended)
This protocol ensures self-validating peak shapes via pH control.[1]
System: HPLC with UV-Vis / PDA Detector (254 nm). Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Parameters: Flow: 1.0 mL/min; Temp: 30°C; Inj Vol: 5 µL.
Expected Result: The 5-amino isomer typically elutes after the 3-amino isomer in acidic RP conditions due to slight shielding of the polar center by the alkyl chain, though standards must confirm this.
Protocol 2: Preparative Flash Separation
System: Automated Flash Chromatography (e.g., Biotage/Teledyne). Cartridge: Silica (12 g for 100-500 mg load).
Step-by-Step Workflow:
-
TLC Method Development:
-
Spot crude on Silica TLC.
-
Elute with 50% Ethyl Acetate in Hexane.
-
Visualize with UV and Iodine stain.
-
Target:
. If tailing occurs, add 1% Triethylamine (TEA) to the eluent.
-
-
Column Equilibration: Flush column with 10% EtOAc/Hexane (+1% TEA).
-
Loading: Dry load is preferred. Adsorb crude onto Celite or Silica (1:2 ratio) and pack into a solid load cartridge.
-
Elution Gradient:
-
0-5 CV (Column Volumes): 10% EtOAc (Isocratic)
-
5-20 CV: 10%
80% EtOAc (Linear)[1]
-
-
Fraction Collection: Collect based on UV threshold (254 nm).
Diagram 2: Flash Purification Workflow
Caption: Step-by-step workflow for the preparative isolation of pyrazole amine isomers.
Performance Data Comparison
The following table summarizes the expected performance metrics for the separation of 1-propyl-1H-pyrazol-5-amine isomers based on standard chromatographic principles for aminopyrazoles.
| Feature | Method A: RP-HPLC (Acidic) | Method B: Flash (Normal Phase) | Method C: RP-HPLC (Basic pH) |
| Resolution ( | High (> 2.[1]5) | Moderate (1.0 - 2.0) | High (> 3.0) |
| Peak Shape | Excellent (Sharp) | Good (Requires TEA) | Excellent (Symmetrical) |
| Load Capacity | Low (< 1 mg) | High (> 10 g) | Low (< 1 mg) |
| Solvent Cost | High (Acetonitrile) | Low (Hexane/EtOAc) | High |
| Elution Order | Polar | Non-polar | pH Dependent |
| Suitability | QC / Purity Analysis | Bulk Purification | Alternative QC |
Note on Stability: 1-Propyl-1H-pyrazol-5-amine is generally stable in acidic HPLC mobile phases.[1] However, prolonged exposure to strong acids in the dry state should be avoided to prevent salt formation issues during weighing.
Troubleshooting & Optimization (Expert Tips)
-
Peak Tailing:
-
Cause: Interaction of the basic amine (-NH
) with acidic silanols on the silica backbone. -
Solution (HPLC): Increase buffer concentration (e.g., 20 mM Ammonium Formate) or use a "Polar Embedded" column.
-
Solution (Flash): Add 1-5% Triethylamine or 1% Ammonia to the mobile phase.[1]
-
-
Co-elution:
-
Confirmation:
-
Always validate the identity of the separated peaks using 1H-NMR (NOESY) . The 5-amino isomer will show a Nuclear Overhauser Effect (NOE) between the N-propyl protons and the C4-H proton (or adjacent substituent), whereas the 3-amino isomer will not show this proximity.
-
References
-
Synthesis and Regioselectivity: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012. Link
- Chromatographic Principles: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. "Introduction to Modern Liquid Chromatography." Wiley, 3rd Ed.
-
Specific Isomer Data: PubChem Compound Summary for 5-Propyl-1H-pyrazol-3-amine (Isomer Analog). Link
-
Methodology Support: "HPLC Separation of Pyrazine and Aminopyrazine." SIELC Technologies Application Note. Link
Sources
Comparative Photophysical Guide: UV-Vis Absorption Profiles of 1-Propyl-1H-pyrazol-5-amine Hydrochloride and Its Derivatives
Executive Summary
As a building block in medicinal chemistry and dye synthesis, 1-Propyl-1H-pyrazol-5-amine hydrochloride (CAS 2172096-53-4) offers a unique photophysical starting point. Unlike its N-aryl counterparts, the N-propyl substitution provides strictly aliphatic character, limiting the baseline
Mechanistic Photophysics & Structural Causality
To understand the UV-Vis profile of 1-Propyl-1H-pyrazol-5-amine hydrochloride, we must analyze its electronic transitions (
-
The Auxochromic Amine: In its free base form, the lone pair on the exocyclic C5-amine participates in resonance with the pyrazole ring. However, handling the free base is practically challenging due to rapid air oxidation.
-
The Hydrochloride Salt Advantage: Supplying the compound as a hydrochloride salt protonates the amine (
). This eliminates the mesomeric (+M) effect of the nitrogen lone pair, causing a distinct hypsochromic (blue) shift deep into the UV region (< 250 nm). -
Aliphatic vs. Aromatic N1-Substitution: When comparing the N-propyl scaffold to alternatives like 3-methyl-1-phenyl-1H-pyrazol-5-amine, the lack of an N-phenyl ring prevents extended conjugation. Phenyl-substituted analogs naturally absorb at higher wavelengths (266–309 nm)[1], making the propyl-variant an ideal "blank slate" for designing dyes where baseline UV interference must be minimized.
Comparative UV-Vis Absorption Data
The following table synthesizes the quantitative absorption data, demonstrating how the base scaffold compares to its structural alternatives and its highly conjugated downstream products.
| Compound / Derivative | State / Solvent | Molar Extinction ( | Photophysical Note | |
| 1-Propyl-1H-pyrazol-5-amine HCl | Aqueous (pH 7.0) | < 250 | Low | Base scaffold; protonation limits conjugation. |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Methanol / DCM | 266 - 309 | Moderate | Alternative scaffold; N-phenyl extends |
| Pyrazolo[1,5-a]pyrimidine Derivatives | THF | 340 - 440 | 2,700 - 7,000 | Fluorescent probes formed via condensation[2]. |
| Imidazolium Azo Dye (Propyl-derived) | Aqueous (pH 10.6) | 400 - 450 | High (>10,000) | Yellow hair dye; stable under oxidative conditions[3]. |
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to verify the structural state of the molecule during analysis.
Protocol A: Baseline UV-Vis Characterization & pH Titration
Causality: Because the protonation state of the C5-amine dictates the absorption profile, a simple baseline scan is insufficient. A pH titration must be performed to validate the transition from the UV-transparent salt to the active free base.
-
Preparation: Dissolve 1-Propyl-1H-pyrazol-5-amine HCl in ultra-pure water to yield a
M stock solution. -
Baseline Correction: Fill two matched 1.0 cm path-length quartz cuvettes with the solvent blank. Run a baseline correction from 200 nm to 800 nm to eliminate solvent interference. (Quartz is mandatory; standard glass absorbs heavily below 300 nm).
-
Titration (Self-Validation): Aliquot the stock solution and incrementally adjust the pH from 4.0 to 10.0 using 0.1 M NaOH.
-
Measurement: Record the spectrum at each pH interval.
-
Validation Check: You must observe an isosbestic point (a specific wavelength where total absorbance remains constant). This proves a clean, two-state transition between the protonated (
) and deprotonated ( ) forms without oxidative degradation.
-
Protocol B: Derivatization into Visible-Region Azo Dyes
Causality: To utilize the propyl-pyrazole scaffold in visible-light applications, the molecule must undergo diazotization or oxidative coupling to extend its conjugated system[3].
-
Diazotization: Dissolve the scaffold in a minimum amount of ethanol/water and cool to < 5 °C. Introduce a diazonium salt dropwise under continuous stirring[3].
-
pH Shift: After 30 minutes, slowly add 50% NaOH to shift the solution to a basic pH. The solution will visibly transition to a dark, heterogeneous mixture as the azo bond (-N=N-) forms.
-
Spectrophotometric Validation: Dilute the resulting dye in a pH 10.6 ammonia buffer until the absorbance is ~2.0 at the expected
(approx. 400-450 nm).-
Validation Check: Mix the dye solution 1:1 with 6%
. Measure the absorbance at and minutes. A stable confirms the oxidative stability characteristic of N-propyl pyrazole-derived imidazolium dyes[3].
-
Logical Workflow Diagram
The following diagram maps the logical progression from the UV-isolated hydrochloride salt through its pH-dependent activation and subsequent derivatization into visible-light absorbing compounds.
Workflow for the photophysical characterization and derivatization of 1-Propyl-1H-pyrazol-5-amine.
References
-
Sigma-Aldrich. "1-propyl-1H-pyrazol-5-amine hydrochloride | 2172096-53-4". Product Catalog & Chemical Properties.
-
MDPI (Molecules). "5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling". (2025). [1]
-
RSC Publishing (New Journal of Chemistry). "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study". (2020). [2]
-
European Patent Office. "STABLE YELLOW IMIDAZOLIUM COMPOUNDS AND METHODS FOR THEIR USE" (EP 3512604 B1). (2017). [3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

